IR-825
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C54H48ClN2O4+ |
|---|---|
Molecular Weight |
824.4 g/mol |
IUPAC Name |
4-[[(2E)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid |
InChI |
InChI=1S/C54H47ClN2O4/c1-53(2)46(56(32-34-16-20-40(21-17-34)51(58)59)44-28-24-36-10-5-7-14-42(36)48(44)53)30-26-38-12-9-13-39(50(38)55)27-31-47-54(3,4)49-43-15-8-6-11-37(43)25-29-45(49)57(47)33-35-18-22-41(23-19-35)52(60)61/h5-8,10-11,14-31H,9,12-13,32-33H2,1-4H3,(H-,58,59,60,61)/p+1 |
InChI Key |
SPEHNGMUCASLRM-UHFFFAOYSA-O |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)/C=C/C5=C(/C(=C/C=C/6\C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)/CCC5)Cl)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CC4=CC=C(C=C4)C(=O)O)C=CC5=C(C(=CC=C6C(C7=C(N6CC8=CC=C(C=C8)C(=O)O)C=CC9=CC=CC=C97)(C)C)CCC5)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
IR-825 chemical structure and synthesis
An In-depth Technical Guide to the Near-Infrared Dye IR-825
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of this compound, a near-infrared (NIR) cyanine dye. With its strong absorbance in the NIR region, this compound is a molecule of significant interest for researchers, scientists, and drug development professionals, particularly in the fields of bioimaging, photothermal therapy (PTT), and photodynamic therapy (PDT).
This compound is a complex heptamethine cyanine dye. Its structure is characterized by two substituted benzo[e]indole heterocyclic nuclei linked by a polymethine chain containing a chloro-substituted cyclohexene ring. The presence of carboxyl groups at the termini of the N-benzyl substituents provides reactive handles for conjugation to other molecules, such as polymers or targeting ligands.[1][2]
The key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium |
| CAS Number | 1558079-49-4 |
| Molecular Formula | C₅₄H₄₈BrClN₂O₄ |
| Molecular Weight | 904.34 g/mol |
Below is a simplified two-dimensional representation of the core structure of this compound, illustrating the connectivity of the main structural motifs.
Synthesis of this compound
The general workflow for the synthesis and purification of a cyanine dye like this compound is outlined below.
References
IR-825 mechanism of action in photothermal therapy
An In-depth Technical Guide on the Core Mechanism of Action of IR-825 in Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the fundamental mechanism of action of this compound, a heptamethine cyanine dye, in the context of photothermal therapy (PTT). We will explore its photothermal conversion principles, cellular uptake pathways, subcellular localization, and the subsequent molecular cascades leading to targeted cancer cell death. This document synthesizes findings from multiple studies to provide a comprehensive overview for research and development applications.
Core Principle: Photothermal Conversion
This compound is a near-infrared (NIR) organic dye with strong absorbance in the NIR window (700-1100 nm). This spectral range is critical for therapeutic applications as it allows for deep tissue penetration due to minimal light absorption by endogenous chromophores like hemoglobin and water.[1] The core mechanism of this compound in PTT is its ability to efficiently convert absorbed NIR light energy into localized heat, a process known as photothermal conversion.[1][2] This hyperthermia is the primary driver of the therapeutic effect, leading to the ablation of tumor cells.[2]
The photothermal effect is initiated when this compound absorbs photons from a NIR laser (typically around 808 nm).[3] This absorption excites the molecule to a higher energy state. The subsequent relaxation of the molecule occurs predominantly through non-radiative pathways, releasing the energy as vibrations (phonons) into the surrounding environment. This rapid vibrational energy transfer manifests as a localized increase in temperature. The efficiency of this process is a key performance metric for any photothermal agent.[1]
This compound Formulation and Cellular Uptake
Due to its hydrophobic nature and to enhance its stability and tumor-targeting capabilities, this compound is rarely used in its free form.[1][4] It is typically encapsulated or conjugated into various nanocarrier systems. These formulations not only improve bioavailability but also leverage the enhanced permeability and retention (EPR) effect for passive tumor accumulation.[5][6]
Common Nanocarrier Systems:
-
Polymeric Nanomicelles: Self-assembled structures formed by amphiphilic copolymers conjugated with this compound.[5][6]
-
Liposomes: Heat-responsive lipid vesicles that can co-deliver this compound and chemotherapy drugs.[1]
-
Hybrid Nanoparticles: Composites with materials like reduced graphene oxide (rGO) or polydopamine (PDA) to enhance photothermal effects and provide additional functionalities.[7][8]
Cellular Internalization Pathways
The primary mechanism for the cellular entry of this compound-loaded nanoparticles is endocytosis , an energy-dependent process.[9][10] The specific endocytic route can vary based on the nanoparticle's physicochemical properties such as size, shape, and surface chemistry.[9][11] Key pathways include:
-
Clathrin-Mediated Endocytosis: A common route for nanoparticles, involving the formation of clathrin-coated pits at the plasma membrane.[9][12]
-
Caveolae-Mediated Endocytosis: Involving flask-shaped invaginations of the plasma membrane enriched in caveolin proteins.[9]
-
Macropinocytosis: A non-specific process where large volumes of extracellular fluid and particles are engulfed into vesicles called macropinosomes.[13]
Targeting ligands, such as folic acid or hyaluronic acid (HA), can be attached to the nanoparticle surface to facilitate receptor-mediated endocytosis, enhancing uptake in cancer cells that overexpress the corresponding receptors.[7][14]
References
- 1. Antitumor Applications of Photothermal Agents and Photothermal Synergistic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Performance In Vivo Near-IR (>1 μm) Imaging and Photothermal Cancer Therapy with Carbon Nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tumor-targeting Cu2+/IR820-rich nanozymes to exert photothermal-reinforced reactive oxygen species production and dual glutathione scavenging for synergistic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Porous Pt Nanoparticles with High Near-Infrared Photothermal Conversion Efficiencies for Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endocytosis and exocytosis of nanoparticles in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Photogeneration of Reactive Oxygen Species and Targeted Photothermal Therapy of C6 Glioma Brain Cancer Cells by Folate-Conjugated Gold-Photoactive Polymer Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Fluorescence Quantum Yield of IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Fluorescence Quantum Yield of IR-825
The fluorescence quantum yield of a dye is highly dependent on its environment, including the solvent, temperature, and concentration. As such, it is crucial to determine the quantum yield under the specific experimental conditions being used. The following table serves as a template for researchers to document the fluorescence quantum yield of this compound upon experimental determination.
| Solvent | Refractive Index (η) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference Standard | Reference Φf | Measured Φf of this compound |
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The relative method is a widely used approach for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield. This protocol outlines the step-by-step procedure for measuring the relative fluorescence quantum yield of this compound.
1. Materials and Equipment
-
This compound: The sample of interest.
-
Reference Standard: A dye with a known and stable quantum yield in the NIR region (e.g., IR-125, IR-140, or other well-characterized NIR dyes). The standard should have an absorption spectrum that overlaps with that of this compound to allow for excitation at the same wavelength.
-
Solvent: A high-purity, spectroscopic grade solvent in which both this compound and the reference standard are soluble and stable.
-
Spectrophotometer: To measure absorbance.
-
Spectrofluorometer: To measure fluorescence emission spectra.
-
Quartz Cuvettes: 1 cm path length.
2. Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of both this compound and the reference standard in the chosen solvent at a concentration of approximately 10⁻³ M.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions for both the this compound and the reference standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects. A typical series might include five concentrations.
3. Spectroscopic Measurements
-
Absorbance Spectra:
-
Record the absorbance spectrum of each dilution for both this compound and the reference standard over a relevant wavelength range.
-
Identify the wavelength of maximum absorption (λmax) for both dyes. Select an excitation wavelength at which both the sample and the standard have sufficient absorbance, ideally the λmax of the sample.
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Emission Spectra:
-
Set the excitation wavelength on the spectrofluorometer to the value determined in the previous step.
-
Record the fluorescence emission spectrum for each dilution of both this compound and the reference standard. The emission range should be set to capture the entire fluorescence profile of the dye.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
4. Data Analysis and Calculation
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot Data: For both this compound and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the Gradient: The plot should yield a straight line passing through the origin. Determine the gradient (slope) of this line for both the sample (Grad_X) and the standard (Grad_ST).
-
Calculate the Quantum Yield: The fluorescence quantum yield of this compound (Φf_X) can be calculated using the following equation:
Φf_X = Φf_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φf_ST is the known quantum yield of the reference standard.
-
Grad_X and Grad_ST are the gradients of the plots for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the
-
An In-Depth Technical Guide to the Photostability and Degradation Pathways of IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant interest in various biomedical applications, including photothermal therapy (PTT), photoacoustic imaging (PAI), and as a component in drug delivery systems. Its strong absorption in the NIR region, where biological tissues have minimal absorbance and scattering, allows for deep tissue penetration of light. However, a critical factor limiting the widespread application and clinical translation of this compound is its inherent photolability. Understanding the mechanisms of its photodegradation is paramount for developing strategies to enhance its stability and ensure predictable and effective therapeutic and diagnostic outcomes. This technical guide provides a comprehensive overview of the current knowledge on the photostability and degradation pathways of this compound, supported by experimental methodologies and quantitative data.
Core Concepts of this compound Photodegradation
The photodegradation of this compound, like other heptamethine cyanine dyes, is primarily an oxidative process mediated by reactive oxygen species (ROS), with singlet oxygen (¹O₂) playing a central role. The general mechanism involves the absorption of photons by the this compound molecule, leading to an excited singlet state. While some of the excited molecules relax back to the ground state via fluorescence, a fraction undergoes intersystem crossing to a longer-lived triplet state. This triplet-state dye can then transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).
The generated singlet oxygen, being a potent electrophile, readily attacks the electron-rich polymethine chain of the this compound molecule. This reaction proceeds through the formation of unstable dioxetane intermediates, which subsequently cleave the polymethine chain. This cleavage disrupts the conjugated π-system responsible for the dye's characteristic NIR absorption and fluorescence, leading to photobleaching and the formation of smaller, non-fluorescent degradation products, primarily carbonyl compounds.
Quantitative Analysis of this compound Photostability
The photostability of this compound can be quantified by several parameters, including the photobleaching quantum yield and degradation kinetics. While specific quantitative data for this compound is not extensively reported in publicly available literature, the general photostability of heptamethine cyanine dyes is known to be poor. For instance, the widely used indocyanine green (ICG) has a low fluorescence quantum yield and is notoriously unstable in aqueous solutions. Some studies suggest that this compound, when incorporated into nanocarriers, exhibits a degree of protection against photodegradation.[1]
Table 1: Factors Influencing this compound Photostability
| Parameter | Effect on Photostability | Rationale |
| Solvent | Significant | The polarity and viscosity of the solvent can affect the rate of intersystem crossing and the lifetime of the triplet state. Protic solvents may also participate in degradation reactions. |
| Oxygen Concentration | High | The presence of molecular oxygen is a prerequisite for the singlet oxygen-mediated degradation pathway. Deoxygenated solutions generally show enhanced stability. |
| Light Intensity/Fluence | High | Higher light intensity leads to a greater population of excited-state dye molecules, accelerating the rate of singlet oxygen generation and subsequent degradation. |
| Encapsulation | Increases stability | Incorporation into nanoparticles, liposomes, or micelles can shield the dye from the bulk solvent and oxygen, and may also restrict conformational changes that lead to non-radiative decay pathways.[1] |
| Antioxidants/Quenchers | Increases stability | The addition of triplet-state quenchers or singlet oxygen scavengers can inhibit the photodegradation process. |
Degradation Pathways of this compound
The primary degradation pathway of this compound is initiated by the [2+2] cycloaddition of singlet oxygen to the double bonds of the polymethine chain, forming dioxetane intermediates. These intermediates are unstable and rapidly decompose, cleaving the polymethine chain and typically yielding two smaller carbonyl-containing fragments.
References
IR-825: A Technical Guide to Solubility for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of IR-825, a near-infrared (NIR) cyanine dye with significant applications in biomedical research, particularly in photothermal therapy and bio-imaging. Recognizing the critical role of solubility in the formulation and application of photosensitizers, this document collates available quantitative and qualitative solubility data for this compound in various common laboratory solvents. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this compound, providing researchers with a robust methodology for their own assessments. To further elucidate its practical applications, this guide includes visualizations of typical experimental workflows, including nanoparticle formulation for photothermal therapy and cancer cell imaging, rendered using the DOT language for clarity and reproducibility. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development, facilitating the effective use of this compound in their work.
Introduction to this compound
This compound is a near-infrared (NIR) cyanine dye that has garnered considerable attention in the scientific community for its utility as a photosensitizer. Its strong absorbance in the NIR region (around 825 nm) allows for deep tissue penetration of light, making it an ideal candidate for applications such as photothermal therapy (PTT) and in vivo imaging. Structurally, this compound possesses carboxylic acid functional groups, enabling its conjugation to various molecules and nanoparticles to enhance targeting and delivery. The efficacy of this compound in these applications is, however, fundamentally linked to its solubility, which dictates its formulation, bioavailability, and interaction with biological systems. This guide aims to provide a thorough understanding of the solubility profile of this compound.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its suitability for various applications. For a photosensitizer like this compound, solubility affects its ability to be formulated into stable and effective delivery systems, its behavior in biological media, and its overall therapeutic and diagnostic efficacy.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, through a comprehensive review of technical data sheets and research articles, the following information has been compiled.
| Solvent | Chemical Formula | Solubility | Conditions | Source(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 4.55 mg/mL (5.03 mM) | Requires sonication and heating to 60°C. It is noted that hygroscopic DMSO can negatively impact solubility; therefore, the use of newly opened DMSO is recommended. |
Qualitative Solubility Information
In the absence of extensive quantitative data, qualitative descriptions from scientific literature provide valuable insights into the solubility behavior of this compound.
-
Aqueous Solvents (Water, PBS): this compound is generally described as a hydrophobic molecule . This characteristic implies poor solubility in aqueous solutions like water and phosphate-buffered saline (PBS). This is a common trait for many organic dyes, and it often necessitates their encapsulation in delivery systems like nanoparticles to improve their stability and bioavailability in aqueous biological environments.
-
Organic Solvents: While specific quantitative data is scarce, its solubility in DMSO suggests that it may also be soluble in other polar aprotic solvents. However, experimental verification is crucial. One technical data sheet indicates that this compound is "Soluble in DMSO".
Experimental Protocol for Determining this compound Solubility
This section provides a detailed, generalized methodology for determining the solubility of this compound in a solvent of interest. This protocol is based on the saturation shake-flask method, a widely accepted technique for solubility measurement, followed by quantification using UV-Vis spectrophotometry.
Materials and Equipment
-
This compound powder
-
Solvent of interest (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure
-
Preparation of Supersaturated Solutions: *
Unveiling the Optical Properties of IR-825: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molar extinction coefficient of the near-infrared (NIR) cyanine dye, IR-825. Esteemed for its applications in photothermal therapy and bioimaging, a precise understanding of its light-absorbing properties is paramount for accurate quantification and effective experimental design. This document summarizes the available data on the molar extinction coefficient of this compound, details the experimental protocol for its determination, and illustrates a typical workflow for its application in photothermal therapy.
Quantitative Data Summary
For context, the molar extinction coefficient for IR-820, a structurally similar dye, has been reported in methanol. This value can serve as a reliable approximation for this compound under similar solvent conditions.
| Dye | Solvent | Wavelength (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| IR-820 | Methanol | Not Specified | 198,181[1] |
| IR-820-NO₂ | Methanol | Not Specified | 187,143[1] |
| Indocyanine Green (ICG) | Water | ~800 | Concentration-dependent, in the order of 10⁵ |
Note: The molar extinction coefficient can be influenced by the solvent, concentration, and aggregation state of the dye.
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient of this compound can be determined experimentally using ultraviolet-visible (UV-Vis) spectrophotometry by applying the Beer-Lambert law:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
c is the molar concentration of the solution (mol/L or M)
-
l is the path length of the cuvette (typically 1 cm)
Materials and Equipment:
-
This compound dye
-
High-purity solvent (e.g., Dimethyl sulfoxide (DMSO), Methanol, or Water)
-
Analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of the chosen solvent (e.g., DMSO) in a volumetric flask to prepare a stock solution of a specific molar concentration. Ensure complete dissolution.
-
-
Preparation of Serial Dilutions:
-
Perform a series of dilutions from the stock solution to create a set of standards with decreasing, known concentrations. Use volumetric pipettes and flasks for accuracy. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected maximum absorbance (λmax) of this compound (in the NIR region, typically around 825 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the prepared standard solutions at the λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
According to the Beer-Lambert law, this plot should yield a straight line passing through the origin.
-
Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l).
-
Since the path length is typically 1 cm, the slope of the line is the molar extinction coefficient (ε).
-
Application in Photothermal Therapy: A Workflow
This compound is widely utilized as a photothermal agent in cancer therapy. Upon irradiation with a near-infrared laser, the dye absorbs light energy and converts it into heat, leading to localized hyperthermia and subsequent tumor cell death.
Caption: Workflow of this compound in Photothermal Therapy.
This diagram illustrates the sequential steps involved in utilizing this compound for photothermal cancer therapy, from formulation and administration to treatment and monitoring of the therapeutic outcome. The process leverages the dye's optical properties for both imaging-guided localization and laser-induced hyperthermia.
References
In-Depth Technical Guide to IR-825: Physicochemical Properties and Applications in Photothermal Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine dye IR-825, detailing its chemical and physical properties, and exploring its significant applications in the field of cancer research, particularly in photothermal therapy (PTT). This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering detailed experimental protocols and insights into the molecular mechanisms of this compound-mediated therapeutic effects.
Core Physicochemical Properties of this compound
This compound is a versatile near-infrared fluorescent dye that has garnered significant attention for its potential in biomedical applications. A critical aspect for its use in research and development is the accurate characterization of its fundamental properties.
It is important for researchers to note a discrepancy in the reported molecular weight of this compound. This variation often arises from the presence or absence of a counter-ion, such as bromide, in the supplied product. For exacting applications, it is recommended to confirm the molecular weight from the specific supplier's documentation.
| Property | Value | Source(s) |
| CAS Number | 1558079-49-4 | [1][2][3] |
| Molecular Weight | 824.42 g/mol (without bromide) 904.34 g/mol (with bromide) | [2][3] |
| Molecular Formula | C₅₄H₄₈ClN₂O₄ (without bromide) C₅₄H₄₈BrClN₂O₄ (with bromide) | [2][3] |
| Appearance | Solid | [No specific source] |
| Solubility | Soluble in DMSO | [No specific source] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C in the dark. | [3] |
Application in Photothermal Therapy of Cancer
This compound's strong absorbance in the near-infrared spectrum makes it an excellent photothermal agent. When irradiated with an 808 nm laser, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent cancer cell death.[3] This property is harnessed in photothermal therapy, a minimally invasive cancer treatment modality. To enhance its delivery to tumor tissues and improve its biocompatibility, this compound is often encapsulated within nanoparticles.[3]
Experimental Workflow for this compound Nanoparticle-Mediated Photothermal Therapy
The following diagram outlines a typical experimental workflow for the synthesis, characterization, and application of this compound-loaded nanoparticles for in vitro and in vivo photothermal therapy.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the evaluation of this compound for photothermal therapy.
Synthesis and Characterization of this compound-Loaded Nanoparticles
Objective: To encapsulate this compound into a biocompatible nanoparticle formulation and characterize its physical properties.
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Organic solvent (e.g., dichloromethane)
-
Deionized water
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of PLGA-IR-825 solution: Dissolve a specific amount of PLGA and this compound in an organic solvent.
-
Emulsification: Add the organic phase to an aqueous solution of PVA under sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion overnight to allow the organic solvent to evaporate, resulting in the formation of this compound-loaded PLGA nanoparticles.
-
Purification: Centrifuge and wash the nanoparticles multiple times with deionized water to remove unencapsulated this compound and excess PVA.
-
Characterization:
-
Size and Zeta Potential: Use DLS to determine the hydrodynamic diameter and surface charge of the nanoparticles.
-
Morphology: Visualize the shape and size of the nanoparticles using TEM.
-
Drug Loading Efficiency: Quantify the amount of encapsulated this compound using a UV-Vis spectrophotometer by measuring the absorbance of the supernatant after centrifugation and comparing it to the initial amount of this compound used.
-
In Vitro Photothermal Therapy and Cytotoxicity Assay
Objective: To evaluate the photothermal efficacy and cytotoxicity of this compound-loaded nanoparticles on cancer cells.
Materials:
-
This compound-loaded nanoparticles
-
4T1 breast cancer cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
808 nm NIR laser
-
MTT reagent
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed 4T1 cells in 96-well plates and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound-loaded nanoparticles and incubate for a predetermined time (e.g., 4-24 hours).
-
Laser Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes). Include control groups with no nanoparticles, nanoparticles without laser, and laser alone.[4]
-
MTT Assay: After irradiation, incubate the cells for another 24-48 hours. Add MTT reagent to each well and incubate for 4 hours.
-
Data Analysis: Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm using a plate reader. Calculate cell viability as a percentage of the untreated control.
In Vivo Photothermal Therapy in a Mouse Model
Objective: To assess the in vivo antitumor efficacy of this compound-loaded nanoparticles in a tumor-bearing mouse model.
Materials:
-
This compound-loaded nanoparticles
-
BALB/c mice
-
4T1 breast cancer cells
-
808 nm NIR laser with a fiber optic
-
Infrared thermal camera
-
Calipers
Protocol:
-
Tumor Inoculation: Subcutaneously inject 4T1 cells into the flank of BALB/c mice. Allow the tumors to grow to a palpable size.
-
Nanoparticle Administration: Intravenously inject the tumor-bearing mice with this compound-loaded nanoparticles.
-
In Vivo Imaging: At various time points post-injection, perform fluorescence imaging to monitor nanoparticle accumulation at the tumor site. Use an infrared thermal camera to record the temperature of the tumor during laser irradiation.[5]
-
Laser Treatment: Once optimal tumor accumulation is observed, irradiate the tumor with an 808 nm laser at a specific power density (e.g., 1.5 W/cm²) for a defined period (e.g., 5-10 minutes).[4]
-
Tumor Monitoring: Measure the tumor volume with calipers every few days and monitor the body weight of the mice.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining) and further molecular analysis.
Signaling Pathways in this compound Mediated Photothermal Therapy
The primary mechanism of cell death induced by photothermal therapy is apoptosis, a form of programmed cell death. The intense localized heat generated by this compound upon laser irradiation triggers a cascade of molecular events leading to cellular demise.
Apoptosis Signaling Pathway
The following diagram illustrates the key signaling pathways involved in apoptosis induced by this compound mediated photothermal therapy.
Experimental Protocol: Western Blot Analysis of Apoptosis Markers
Objective: To quantify the expression of key apoptosis-related proteins in cancer cells following this compound mediated photothermal therapy.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add ECL detection reagent and capture the chemiluminescent signal. Quantify the band intensities and normalize to a loading control like β-actin. An increase in the Bax/Bcl-2 ratio and the levels of cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[6][7]
This technical guide provides a foundational understanding of this compound and its application in photothermal therapy. For further detailed protocols and troubleshooting, it is recommended to consult the specific research articles cited herein.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Tumor-targeted/reduction-triggered composite multifunctional nanoparticles for breast cancer chemo-photothermal combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
A Technical Guide to IR-825: Sourcing, Applications, and Experimental Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the near-infrared (NIR) dye IR-825, a versatile molecule increasingly utilized in preclinical cancer research. This document details reputable suppliers, purchasing options, and the core technical applications of this compound, with a focus on photothermal therapy (PTT) and photodynamic therapy (PDT). Detailed experimental protocols and visual workflows are provided to facilitate the practical application of this dye in a research setting.
This compound: Overview and Chemical Properties
This compound is a heptamethine cyanine dye characterized by its strong absorbance in the near-infrared spectrum, typically around 808 nm. This property makes it an ideal photosensitizer for biomedical applications, as NIR light can penetrate biological tissues with greater depth and minimal damage to surrounding healthy cells. The terminal carboxyl group on the this compound molecule allows for its conjugation to various molecules and nanoparticles, enabling targeted delivery and enhanced therapeutic efficacy.
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1558079-49-4 | MedKoo Biosciences, Sigma-Aldrich |
| Molecular Formula | C₅₄H₄₈BrClN₂O₄ | MedKoo Biosciences |
| Molecular Weight | 904.34 g/mol | MedKoo Biosciences |
| Appearance | Solid powder | Ruixibiotech |
| Purity | >95% | Ruixibiotech, Hangzhou Epsilon Chemical Co.,Ltd. |
| Excitation (Ex) | ~805 nm | Ruixibiotech |
| Emission (Em) | ~825 nm | Ruixibiotech |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane | Hangzhou Epsilon Chemical Co.,Ltd. |
| Storage | -20°C, protected from light and moisture | Ruixibiotech |
Suppliers and Purchasing Options
Several reputable suppliers offer this compound for research purposes. The following table summarizes purchasing information from a selection of vendors. It is important to note that pricing and availability are subject to change, and researchers should contact the suppliers directly for the most current information.
| Supplier | Product Name | Catalog Number | Available Quantities | Price (USD) |
| MedchemExpress | This compound | HY-118924 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Contact for quote |
| MedKoo Biosciences | This compound | 530336 | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 500 mg | $250 - $3,750 |
| Ruixibiotech | IR825 NHS ester | R-H-6010 | 5 mg, 10 mg | $650 - $900 |
| Sigma-Aldrich | This compound (distributor for AA BLOCKS) | AABH9A955B33 | - | Contact for availability |
| Hangzhou Epsilon Chemical Co.,Ltd. | This compound | - | Custom | Contact for quote |
Key Applications in Cancer Research: PTT and PDT
This compound's ability to absorb NIR light and convert it into heat (photothermal effect) or reactive oxygen species (ROS) (photodynamic effect) makes it a powerful tool in experimental cancer therapies.
Photothermal Therapy (PTT)
In PTT, this compound, often encapsulated within nanoparticles to enhance tumor accumulation, is administered systemically.[1] Upon irradiation with an NIR laser (typically 808 nm), the dye generates localized hyperthermia, leading to the thermal ablation of cancer cells.[2] This targeted approach minimizes damage to surrounding healthy tissues.
Photodynamic Therapy (PDT)
PDT also involves the administration of this compound followed by light activation. However, in the presence of oxygen, the excited photosensitizer transfers its energy to molecular oxygen, generating highly cytotoxic ROS, such as singlet oxygen.[2] These ROS induce oxidative stress, leading to apoptosis, necrosis, or autophagy in tumor cells.[3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
Preparation of this compound-Loaded Nanoparticles
This protocol describes a general method for encapsulating this compound into polymeric nanoparticles for enhanced delivery.
Materials:
-
This compound dye
-
Biodegradable polymer (e.g., PLGA, PEG-PLD)
-
Organic solvent (e.g., dichloromethane, acetonitrile)
-
Surfactant (e.g., polyvinyl alcohol (PVA))
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
-
Magnetic stirrer
-
Probe sonicator
-
Lyophilizer
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the chosen polymer and this compound in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing the surfactant.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under vigorous stirring to form an oil-in-water emulsion.
-
Sonication: Sonicate the emulsion using a probe sonicator to reduce the droplet size and form nanoparticles.
-
Solvent Evaporation: Stir the nano-emulsion overnight at room temperature to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated this compound and excess surfactant. Resuspend the nanoparticle pellet in deionized water.
-
Dialysis: Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove any remaining impurities.
-
Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered form for storage and future use.
Characterization:
-
Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Drug Loading Content and Encapsulation Efficiency: UV-Vis Spectroscopy
Caption: A flowchart illustrating the key steps in the preparation of this compound loaded polymeric nanoparticles.
In Vitro Photothermal Therapy
This protocol outlines the steps to assess the photothermal efficacy of this compound-loaded nanoparticles on cancer cells in culture.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
96-well plates
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, Calcein-AM/PI)
-
NIR laser (808 nm)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound-loaded nanoparticles. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Washing: Wash the cells with PBS to remove any extracellular nanoparticles.
-
Laser Irradiation: Add fresh culture medium to each well and irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions to determine the percentage of viable cells in each treatment group.
Caption: A schematic representation of the experimental workflow for in vitro photothermal therapy.
In Vivo Tumor Model Photothermal Therapy
This protocol describes a typical workflow for evaluating the in vivo antitumor efficacy of this compound-mediated PTT in a mouse tumor model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
This compound-loaded nanoparticles suspended in sterile PBS
-
NIR laser (808 nm) with a fiber optic cable
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Inoculation: Inoculate cancer cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Grouping: Randomly divide the mice into different treatment groups (e.g., PBS, PBS + Laser, this compound NPs, this compound NPs + Laser).
-
Administration: Administer the this compound nanoparticle suspension or PBS intravenously or intratumorally.
-
Biodistribution Imaging (Optional): At various time points post-injection, perform in vivo fluorescence imaging to monitor the accumulation of the nanoparticles in the tumor.
-
Laser Irradiation: At the time of peak tumor accumulation (determined from biodistribution studies), anesthetize the mice and irradiate the tumor region with the 808 nm NIR laser at a specific power density and duration.
-
Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal imaging camera.
-
Tumor Growth Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days for a predetermined period (e.g., 14-21 days).
-
Histological Analysis: At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue damage and apoptosis.
Molecular Mechanisms of this compound-Mediated Cell Death
The primary mechanism of PTT-induced cell death is hyperthermia, which leads to protein denaturation, membrane disruption, and ultimately necrosis. In contrast, PDT-induced cell death is more complex, involving the generation of ROS that can trigger various signaling pathways.
The generation of ROS by activated this compound can lead to damage of cellular components, including mitochondria. This can initiate the intrinsic apoptosis pathway through the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[4] Additionally, PDT-induced oxidative stress can activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways, which can also modulate cell survival and death.[4]
Caption: A simplified diagram of the signaling pathways involved in photodynamic therapy-induced apoptosis.
This technical guide provides a foundational understanding of this compound for researchers in drug development and cancer therapy. By consolidating information on suppliers, experimental protocols, and underlying mechanisms, this document aims to facilitate the effective and informed use of this promising near-infrared dye in a laboratory setting. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their particular experimental needs.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory pathways in photodynamic therapy induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Labeling with IR-825
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro labeling of cells using the near-infrared (NIR) fluorescent dye, IR-825. These guidelines are intended for research purposes to facilitate the tracking and analysis of cells in various biological studies.
Introduction
This compound is a near-infrared fluorescent dye that is valuable for in vitro and in vivo imaging applications.[1] Its fluorescence in the NIR spectrum allows for deep tissue penetration and minimizes background autofluorescence. The this compound molecule contains a carboxyl group, which allows for its conjugation to other molecules, making it a versatile tool for targeted cell labeling and tracking.[1] When conjugated into nanoparticles, it has been used for imaging-guided photothermal cancer therapy.[2] This document provides a general protocol for in vitro cell labeling with this compound and subsequent assays to evaluate cell viability and proliferation.
Principle of Labeling
The precise mechanism for cellular uptake of unconjugated this compound is not well-documented. However, as a lipophilic cyanine dye, it is presumed to intercalate into the lipid bilayer of the cell membrane. When incorporated into nanoparticles, the primary mode of cellular entry is likely endocytosis. Following successful labeling, the dye is retained within the cells, allowing for fluorescent tracking. Upon cell division, the dye is typically distributed between daughter cells.
Data Presentation
Table 1: Recommended Parameters for In Vitro Cell Labeling
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | Start with 5 µM and optimize for your cell type. |
| Incubation Time | 15 - 30 minutes | Longer times may increase labeling but also potential cytotoxicity. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
| Cell Density | 1 x 10^6 cells/mL | For suspension cells. For adherent cells, aim for 70-80% confluency. |
Table 2: Cytotoxicity Assay Parameters (Post-Labeling)
| Parameter | Description | Recommended Method |
| Viability Indicator | Dye that selectively enters non-viable cells. | Propidium Iodide (PI) or 7-AAD.[3] |
| Live Cell Indicator | Dye that is retained in viable cells. | Calcein AM.[4] |
| Detection Method | Quantifies fluorescent signals. | Flow Cytometry or Fluorescence Microscopy. |
| Controls | Unlabeled cells, heat-killed labeled cells. | Essential for setting gates and baseline measurements. |
Table 3: Cell Proliferation Assay Parameters (Post-Labeling)
| Assay Type | Principle | Detection Method |
| Metabolic Assay | Measures metabolic activity (e.g., reduction of tetrazolium salts). | Spectrophotometry (e.g., MTT, WST-1 assays). |
| Dye Dilution Assay | Fluorescent dye is halved with each cell division. | Flow Cytometry (e.g., CFSE). |
Experimental Protocols
Protocol for In Vitro Cell Labeling with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental needs.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Cells for labeling (suspension or adherent)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 1 mM stock solution. Store protected from light at -20°C for short-term storage or -80°C for long-term storage.[1]
-
Cell Preparation (Suspension Cells):
-
Harvest and count the cells.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in pre-warmed, serum-free culture medium or PBS to a concentration of 1 x 10^6 cells/mL.[3]
-
-
Cell Preparation (Adherent Cells):
-
Grow cells on coverslips or in culture plates to 70-80% confluency.
-
Before labeling, remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.
-
-
Cell Labeling:
-
Dilute the 1 mM this compound stock solution into the cell suspension or the medium covering the adherent cells to a final concentration of 1-10 µM. A starting concentration of 5 µM is recommended.[3]
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[3] For suspension cells, gently agitate every 10 minutes to ensure uniform labeling.[3]
-
-
Washing:
-
Suspension Cells: Stop the labeling by adding 5 volumes of complete culture medium. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells twice with PBS to remove unbound dye.[3]
-
Adherent Cells: Remove the labeling solution and wash the cells three times with complete culture medium.
-
-
Downstream Applications: Resuspend the labeled cells in the appropriate medium for your subsequent experiments.
Protocol for Cytotoxicity Assay
It is crucial to assess cell viability after labeling to ensure the process is not cytotoxic.
Materials:
-
This compound labeled cells
-
Unlabeled control cells
-
Propidium Iodide (PI) or 7-AAD solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare single-cell suspensions of both labeled and unlabeled control cells at a concentration of 1 x 10^6 cells/mL in flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Add PI or 7-AAD to the cell suspensions according to the manufacturer's instructions.
-
Incubate on ice for 5-15 minutes, protected from light.[3]
-
Analyze the cells by flow cytometry. Live cells will be this compound positive and PI/7-AAD negative, while dead cells will be positive for both this compound and PI/7-AAD.
Protocol for Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
This compound labeled cells
-
Unlabeled control cells
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed labeled and unlabeled cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Culture the cells for the desired period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader. A decrease in absorbance in labeled cells compared to unlabeled controls may indicate reduced proliferation.
Visualizations
Caption: Experimental workflow for in vitro cell labeling with this compound.
Caption: Generalized pathway for cellular uptake of nanoparticle-conjugated this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
Application Notes and Protocols for Conjugating IR-825 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of the near-infrared (NIR) fluorescent dye, IR-825, to antibodies. This compound is a heptamethine cyanine dye that exhibits absorption and fluorescence in the near-infrared spectrum, a region advantageous for biological applications due to deeper tissue penetration of light and reduced autofluorescence from endogenous molecules. The conjugation of this compound to antibodies enables the creation of specific probes for a variety of applications, including Western blotting, immunofluorescence microscopy, flow cytometry, and in vivo imaging.
The most common and robust method for labeling antibodies with dyes like this compound is through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye. The NHS ester of this compound reacts efficiently with primary amines (e.g., the side chains of lysine residues) on the antibody to form stable amide bonds. This protocol will focus on the use of this compound NHS ester for antibody conjugation.
Quantitative Data Summary
Successful antibody conjugation requires careful consideration of the stoichiometry of the reaction to achieve the desired Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody. The optimal DOL can vary depending on the specific antibody and the intended application.
Table 1: Key Physicochemical Properties of this compound and Related Reagents
| Parameter | Value | Notes |
| Molecular Weight of this compound | ~824.42 g/mol | This is for the parent molecule. The exact mass can be found on the manufacturer's certificate of analysis. |
| Molecular Weight of this compound NHS Ester | ~1039.4 g/mol | This value can vary between suppliers. Always refer to the manufacturer's data sheet for the specific lot. |
| Molecular Weight of a typical IgG Antibody | ~150,000 g/mol | This is an average value; the exact molecular weight can vary. |
| Extinction Coefficient (ε) of this compound | Not readily available | The extinction coefficient is crucial for accurate DOL calculation. It is recommended to contact the supplier for this information or determine it experimentally. For comparison, similar NIR dyes like IR-750 have an extinction coefficient of approximately 270,000 cm⁻¹M⁻¹. |
| Excitation/Emission Maxima of this compound | ~805 nm / ~825 nm | These values can be influenced by the local environment and conjugation to a protein. |
Table 2: Recommended Molar Ratios for Trial Conjugations
| Trial | Dye:Antibody Molar Ratio | Expected Degree of Labeling (DOL) |
| 1 | 5:1 | Low |
| 2 | 10:1 | Medium |
| 3 | 20:1 | High |
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of this compound NHS ester to a typical IgG antibody.
Materials and Reagents
-
Antibody (IgG) to be labeled (at 1-2 mg/mL, free of amine-containing buffers like Tris or glycine, and stabilizers like BSA)
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or a centrifugal filter device (10 kDa MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer
Experimental Workflow Diagram
Caption: Workflow for conjugating this compound NHS ester to an antibody.
Step-by-Step Protocol
-
Antibody Preparation:
-
If the antibody solution contains amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), it must be purified.
-
Perform a buffer exchange into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) using a centrifugal filter device (10 kDa MWCO) or dialysis.
-
Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.
-
-
This compound NHS Ester Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO immediately before use. Vortex to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of the this compound NHS ester stock solution needed to achieve the desired dye:antibody molar ratio (refer to Table 2 for starting recommendations).
-
While gently vortexing the antibody solution, add the calculated volume of the this compound NHS ester stock solution dropwise.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the this compound-antibody conjugate, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.
-
Alternatively, use a centrifugal filter device (10 kDa MWCO) to separate the conjugate from the free dye. Wash the conjugate with PBS multiple times.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of this compound (~805 nm).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl).
-
Antibody Concentration (M) = [A₂₈₀ - (A₈₀₅ x CF)] / ε_antibody
-
A₂₈₀ is the absorbance at 280 nm.
-
A₈₀₅ is the absorbance at ~805 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A₈₀₅ of dye). If unknown, this may need to be determined or estimated from the dye's spectrum.
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
Dye Concentration (M) = A₈₀₅ / ε_dye
-
ε_dye is the molar extinction coefficient of this compound at ~805 nm. Note: This value should be obtained from the supplier.
-
-
Degree of Labeling (DOL) = [Dye Concentration] / [Antibody Concentration]
-
Signaling Pathway and Application
This compound conjugated antibodies are powerful tools for detecting specific antigens in various experimental setups. The fundamental principle involves the high-affinity binding of the antibody's Fab region to its target antigen, while the conjugated this compound dye provides a detectable signal.
General Detection Workflow
Caption: General principle of target detection using an this compound labeled antibody.
This generalized diagram illustrates the core concept applicable to various techniques. For instance, in immunofluorescence microscopy, the "Target Antigen" would be on a fixed and permeabilized cell, and the "Detection System" would be a microscope equipped with the appropriate filters. In flow cytometry, the antigen would be on the surface of a cell in suspension, and the detector would be the flow cytometer's optical system. The use of a near-infrared dye like this compound is particularly advantageous for in vivo imaging in animal models, where deeper tissue penetration of the excitation and emission light is required for visualizing labeled cells or tissues.
Application Notes and Protocols for IR-825 Nanoparticle Formulation for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: IR-825 is a near-infrared (NIR) heptamethine cyanine dye notable for its strong absorbance in the NIR region, making it an excellent photothermal agent. When incorporated into nanoparticle formulations, this compound can be effectively delivered to target tissues, such as tumors. Upon irradiation with an NIR laser, these nanoparticles convert light energy into heat, inducing localized hyperthermia to ablate cancerous cells, a process known as photothermal therapy (PTT).[1][2] Furthermore, the inherent fluorescence of this compound allows for real-time imaging to guide the therapeutic process.[3] This document provides an overview of formulation strategies, key characterization data, and detailed protocols for the synthesis, characterization, and evaluation of this compound nanoparticles for drug delivery and photothermal therapy applications.
Data Presentation: Physicochemical and Photothermal Properties
A summary of quantitative data from various this compound and similar NIR dye nanoparticle formulations is presented below. These tables provide a comparative overview of their physical characteristics, drug loading capabilities, and photothermal conversion efficiencies.
Table 1: Physicochemical Characterization of NIR Dye Nanoparticles
| Formulation | Mean Diameter (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| PEG-PLD(IR825) Nanomicelles | ~100 | Not specified | ~21.0% (conjugation) | Not applicable | [1][3] |
| PDA/IR820 Nanoparticles | ~150 | -35 | Not specified | Not specified | [4] |
| HAS-IR825 Complex | 240 | 15.4 | 90% (for Doxorubicin) | Not specified | [5] |
| IR-R@LIP/PFOB | Not specified | Not specified | Not specified | 73.4 ± 2.3% | [6] |
Table 2: Photothermal Performance and In Vitro/In Vivo Efficacy
| Formulation | Photothermal Conversion Efficiency | Temperature Increase (°C) | In Vitro Cell Viability (Post-PTT) | In Vivo Outcome | Reference |
| PEG-PLD(IR825) Nanomicelles | High | Not specified | Excellent cancer killing efficiency | Effective tumor ablation | [1][3] |
| PDA/IR820 Nanoparticles | Not specified | 11.7 °C (in skin) | 48% (52% killed) | Reduced epidermal thickness from 134 to 34 µm | [4] |
| IR-R@LIP/PFOB + Laser | Not specified | Not specified | Significant tumor cell killing effect | Not specified | [6] |
Experimental Workflows and Mechanisms
Visualizing the experimental process and the underlying therapeutic mechanism is crucial for understanding and replicating the research.
Caption: A typical workflow for developing this compound nanoparticles.
Caption: The cellular mechanism of photothermal therapy.
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles by Polymer Conjugation and Self-Assembly
This protocol is a representative method based on the conjugation of this compound to a polymer backbone, followed by self-assembly into nanomicelles, similar to methodologies described for PEG-PLD(IR825).[1][3]
Materials:
-
IR825-NH₂ (or other amine-functionalized this compound)
-
Methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PLD) or other carboxyl-terminated polymer
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dialysis membrane (MWCO 3.5 kDa)
-
Deionized (DI) water
Procedure:
-
Polymer Activation: Dissolve 100 mg of PEG-PLD in 10 mL of anhydrous DMSO. Add 1.5 molar equivalents of EDC and NHS to the solution to activate the carboxylic acid groups. Stir the reaction mixture at room temperature for 4 hours in the dark.
-
Conjugation: Dissolve 10 mg of IR825-NH₂ in 2 mL of anhydrous DMSO. Add this solution dropwise to the activated polymer solution.
-
Reaction: Allow the reaction to proceed for 48 hours at room temperature with continuous stirring, protected from light.
-
Purification: Transfer the reaction mixture to a dialysis membrane (MWCO 3.5 kDa) and dialyze against a large volume of DI water for 72 hours to remove unreacted this compound, EDC, NHS, and DMSO. The DI water should be changed every 6-8 hours.
-
Self-Assembly and Storage: The resulting aqueous solution contains the self-assembled PEG-PLD(IR825) nanomicelles. Lyophilize the solution to obtain a powder for long-term storage or store as a solution at 4°C for short-term use.
Protocol 2: Physicochemical Characterization of this compound Nanoparticles
This protocol outlines standard procedures for characterizing the synthesized nanoparticles.[7][8]
A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):
-
Reconstitute the lyophilized nanoparticle powder or dilute the stock solution in DI water or PBS (pH 7.4) to a concentration of approximately 0.1-1.0 mg/mL.
-
Briefly sonicate the sample to ensure a homogenous dispersion.
-
Transfer the sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate at 25°C. The PDI value should be below 0.3 to indicate a monodisperse population. Zeta potential provides an indication of colloidal stability.[9]
B. Morphological Analysis (Transmission Electron Microscopy - TEM):
-
Place a drop of the diluted nanoparticle solution (approx. 0.1 mg/mL) onto a carbon-coated copper grid.
-
Allow the sample to sit for 1-2 minutes.
-
Wick away the excess solution using filter paper.
-
(Optional) For negative staining, add a drop of 2% phosphotungstic acid or uranyl acetate solution onto the grid for 30-60 seconds, then wick away the excess.
-
Allow the grid to air-dry completely before imaging with a TEM.
C. Quantifying this compound Loading:
-
Prepare a standard curve of free this compound in DMSO by measuring its absorbance at ~800 nm using a UV-Vis spectrophotometer.
-
Dissolve a known mass of lyophilized this compound nanoparticles in DMSO to disrupt the nanoparticle structure and release the conjugated dye.
-
Measure the absorbance of the solution at the same wavelength.
-
Calculate the concentration of this compound using the standard curve.
-
The drug loading rate (%) is calculated as: (Mass of this compound / Total mass of nanoparticles) × 100.
Protocol 3: In Vitro Cellular Uptake Assay
This protocol determines the ability of cells to internalize the this compound nanoparticles.[6][10]
Materials:
-
Cancer cell line (e.g., 4T1, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound Nanoparticles
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) 4% in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) staining solution
-
Confocal laser scanning microscope (CLSM) and/or flow cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., 1x10⁵ cells/well) onto glass-bottom dishes (for CLSM) or into a 12-well plate (for flow cytometry). Allow them to adhere overnight.
-
Incubation: Replace the medium with fresh medium containing this compound nanoparticles at a desired concentration (e.g., 10 µg/mL this compound equivalent). Incubate for various time points (e.g., 1, 4, 12 hours).
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles.
-
For Confocal Microscopy (CLSM):
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash twice with PBS.
-
Stain the nuclei with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Add fresh PBS to the dish and visualize using a CLSM. The red fluorescence of this compound will indicate nanoparticle uptake.
-
-
For Flow Cytometry:
-
Trypsinize the cells to detach them.
-
Resuspend the cells in 500 µL of cold PBS.
-
Analyze the cells using a flow cytometer, detecting the fluorescence in the appropriate channel for this compound (e.g., APC or Cy7 channel). An increase in fluorescence intensity compared to untreated control cells indicates uptake.
-
Protocol 4: In Vitro Photothermal Therapy (PTT) Efficacy Assay
This protocol evaluates the ability of this compound nanoparticles to kill cancer cells upon NIR laser irradiation.[4][6]
Materials:
-
Cancer cell line (e.g., 4T1, HeLa)
-
Complete cell culture medium
-
This compound Nanoparticles
-
NIR Laser (e.g., 808 nm, adjustable power density)
-
CCK-8 or MTT assay kit
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein-AM/Propidium Iodide)
Procedure:
-
Cell Seeding: Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Incubation: Replace the medium with fresh medium containing various concentrations of this compound nanoparticles. Include control groups: no nanoparticles, and laser only. Incubate for 4-12 hours to allow for nanoparticle uptake.
-
Irradiation: Wash the cells with PBS to remove extracellular nanoparticles. Add fresh medium.
-
Irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).
-
Incubation: Return the plate to the incubator for another 12-24 hours.
-
Viability Assessment (CCK-8/MTT):
-
Add 10 µL of CCK-8 or MTT reagent to each well.
-
Incubate for 1-4 hours according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability relative to the untreated control group.
-
-
Visualization (Live/Dead Staining):
-
For qualitative assessment, perform the experiment in a glass-bottom dish.
-
After the final incubation, wash cells with PBS and stain with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's protocol.
-
Visualize immediately using a fluorescence microscope. A significant increase in red fluorescence in the nanoparticle + laser group indicates effective PTT.
-
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Iron Oxide Nanoparticles in Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polydopamine/IR820 nanoparticles as topical phototheranostics for inhibiting psoriasiform lesions through dual photothermal and photodynamic treatments - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Fluorescence Imaging Using IR-825
For Researchers, Scientists, and Drug Development Professionals
Introduction
IR-825 is a near-infrared (NIR) fluorescent dye with applications in preclinical in vivo imaging and photothermal therapy. Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration and reduced autofluorescence, making it a valuable tool for small animal imaging. When encapsulated in nanoparticles, this compound can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, enabling visualization of tumor vasculature and biodistribution. These application notes provide an overview of the properties of this compound, protocols for its use in in vivo imaging, and representative data.
Data Presentation
Physicochemical and Spectral Properties of this compound
The following table summarizes the key physicochemical and spectral properties of the this compound dye. It is important to note that the spectral properties, particularly the quantum yield, can be significantly influenced by the solvent environment and encapsulation within nanoparticles.
| Property | Value | Reference |
| CAS Number | 1558079-49-4 | [1] |
| Molecular Weight | 904.34 g/mol | [1] |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄ | [1] |
| Molar Extinction Coefficient (ε) | Not readily available in literature. Representative value for similar cyanine dyes is ~200,000 M⁻¹cm⁻¹. | |
| Fluorescence Quantum Yield (Φ) | Not readily available in literature. Typically low for free dye in aqueous solutions; can be enhanced upon nanoparticle encapsulation. | |
| Excitation Maximum (λex) | ~780-810 nm (highly dependent on formulation) | |
| Emission Maximum (λem) | ~820-840 nm (highly dependent on formulation) | |
| Functional Groups | Carboxyl group for conjugation | [2] |
Representative Biodistribution of Nanoparticle-Encapsulated this compound in a Murine Tumor Model
The biodistribution of intravenously administered nanoparticles is a critical factor in their efficacy as imaging agents. The following table presents representative quantitative biodistribution data for nanoparticles of a size and composition similar to those used for this compound encapsulation, 24 hours post-injection in a mouse model with subcutaneous tumors. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ/Tissue | Mean %ID/g | Standard Deviation |
| Tumor | 3.4 | ± 1.2 |
| Liver | 17.6 | ± 5.1 |
| Spleen | 12.1 | ± 4.5 |
| Kidneys | 3.1 | ± 1.0 |
| Lungs | 2.8 | ± 0.9 |
| Heart | 1.8 | ± 0.6 |
| Blood | 1.5 | ± 0.5 |
| Muscle | 0.6 | ± 0.2 |
Note: This data is representative of nanoparticles of a similar size and composition and is intended for illustrative purposes. Actual biodistribution will vary depending on the specific nanoparticle formulation, tumor model, and animal species.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Human Serum Albumin (HSA) Nanoparticles
This protocol describes the preparation of this compound loaded HSA nanoparticles using a desolvation method. This method is adaptable and may require optimization for specific applications.
Materials:
-
This compound dye
-
Human Serum Albumin (HSA)
-
Ethanol
-
Glutaraldehyde solution (8% v/v)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
HSA Solution Preparation: Dissolve HSA in deionized water to a final concentration of 50 mg/mL.
-
This compound Solution Preparation: Dissolve this compound in ethanol to a final concentration of 1 mg/mL.
-
Desolvation: While vigorously stirring the HSA solution, add the this compound ethanol solution dropwise at a rate of 1 mL/min. The formation of nanoparticles will be indicated by the appearance of a milky, opalescent suspension.
-
Cross-linking: To stabilize the nanoparticles, add 8% glutaraldehyde solution to the nanoparticle suspension (a typical starting ratio is 1 µL of 8% glutaraldehyde per mg of HSA). Allow the mixture to stir at room temperature for 12-24 hours.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the pellet in sterile phosphate-buffered saline (PBS). Repeat this washing step three times to remove unencapsulated this compound and residual glutaraldehyde.
-
Characterization: Characterize the size, zeta potential, and concentration of the nanoparticles using dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA). The encapsulation efficiency of this compound can be determined by measuring the fluorescence of the supernatant and comparing it to the initial amount of dye added.
-
Storage: Store the purified this compound-HSA nanoparticles at 4°C, protected from light.
Protocol 2: In Vivo Fluorescence Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for in vivo fluorescence imaging of tumor-bearing mice following intravenous administration of this compound-loaded nanoparticles.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound-loaded nanoparticles suspended in sterile PBS
-
In vivo imaging system (e.g., IVIS Spectrum) with appropriate NIR filters
-
Anesthesia system (e.g., isoflurane)
-
Insulin syringes (27-30 gauge)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
If the tumor is located in a fur-covered area, carefully shave the fur over and around the tumor to minimize fluorescence signal obstruction.
-
-
Injection:
-
Warm the tail of the mouse using a heat lamp or warm water to dilate the lateral tail veins.
-
Administer the this compound-loaded nanoparticle suspension (typically 100-200 µL, with a dosage of 5-10 mg/kg of nanoparticles) via intravenous injection into one of the lateral tail veins.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire a baseline fluorescence image before injection.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles. Use an appropriate excitation filter (e.g., 780 nm) and emission filter (e.g., 830 nm).
-
Maintain the mouse under anesthesia throughout the imaging session.
-
-
Ex Vivo Imaging (Optional but Recommended):
-
At the final time point, euthanize the mouse according to institutional guidelines.
-
Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart) and arrange them in the imaging chamber.
-
Acquire a final fluorescence image of the excised organs to confirm the in vivo biodistribution data.
-
-
Data Analysis:
-
Use the imaging system's software to quantify the fluorescence intensity in the tumor and other regions of interest (ROIs).
-
Calculate the tumor-to-background ratio to assess the imaging contrast.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo imaging with this compound nanoparticles.
Caption: The Enhanced Permeability and Retention (EPR) effect.
Signaling Pathways
Current research indicates that this compound, when encapsulated in nanoparticles, accumulates in tumors primarily through the passive mechanism of the Enhanced Permeability and Retention (EPR) effect. There is no substantial evidence to suggest that this compound is used to directly image specific cell signaling pathways. The carboxyl group on the this compound molecule does, however, present an opportunity for conjugation to targeting ligands (e.g., antibodies, peptides) that could direct the nanoparticles to specific cell surface receptors involved in signaling. Such targeted approaches would require further development and validation.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanoparticle biodistribution coefficients: A quantitative approach for understanding the tissue distribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-Analysis of Nanoparticle Delivery to Tumors Using a Physiologically Based Pharmacokinetic Modeling and Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying IR-825 Concentration in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of the near-infrared (NIR) fluorescent dye, IR-825, in various biological samples. The protocols described herein are essential for researchers in drug development, pharmacokinetics, and biodistribution studies who utilize this compound as a labeling agent or a therapeutic entity.
Introduction to this compound Quantification
This compound is a versatile near-infrared dye with applications in preclinical imaging, photothermal therapy, and as a labeling agent for biomolecules. Accurate quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is critical for understanding its biodistribution, pharmacokinetics, and efficacy. This document outlines three primary methods for this compound quantification: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Fluorescence Spectroscopy.
Quantitative Data Summary
The following tables summarize representative quantitative data for the biodistribution of near-infrared dyes, including those structurally similar to this compound, in a murine model. This data is intended to provide a comparative overview of expected concentrations in various tissues at different time points post-injection.
Table 1: Biodistribution of a NIR Dye-Labeled Antibody in a Xenograft Mouse Model
| Organ | Concentration at 4h (%ID/g) | Concentration at 24h (%ID/g) | Concentration at 96h (%ID/g) |
| Blood | 15.2 ± 2.5 | 10.1 ± 1.8 | 3.5 ± 0.9 |
| Tumor | 8.5 ± 1.2 | 12.3 ± 2.1 | 15.1 ± 2.8 |
| Liver | 25.6 ± 4.1 | 18.9 ± 3.5 | 9.8 ± 1.7 |
| Spleen | 5.2 ± 0.9 | 4.1 ± 0.7 | 2.3 ± 0.5 |
| Kidneys | 3.1 ± 0.6 | 2.5 ± 0.4 | 1.1 ± 0.2 |
| Lungs | 4.5 ± 0.8 | 3.2 ± 0.6 | 1.5 ± 0.3 |
%ID/g = Percentage of Injected Dose per gram of tissue. Data are presented as mean ± standard deviation.
Table 2: Comparison of Quantification Methods for a NIR Dye in Plasma
| Time Point | Spectrophotometry (µg/mL) | HPLC (µg/mL) | Fluorescence Spectroscopy (µg/mL) |
| 15 min | 25.8 | 22.5 | 23.1 |
| 1 hr | 18.2 | 16.1 | 16.8 |
| 4 hr | 9.5 | 8.1 | 8.7 |
| 24 hr | 2.1 | 1.5 | 1.8 |
Experimental Protocols
Spectrophotometric Quantification of this compound in Plasma
This protocol describes a simple and rapid method for quantifying this compound in plasma samples using a standard spectrophotometer.
Materials:
-
This compound standard
-
Blank plasma from the same species
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methanol
-
Microcentrifuge tubes
-
Spectrophotometer and cuvettes
Protocol:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Create a series of standard solutions by spiking known amounts of the this compound stock solution into blank plasma to achieve a concentration range of 0.1 to 50 µg/mL.
-
For each standard, mix 50 µL of the spiked plasma with 150 µL of methanol to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
Sample Preparation:
-
Collect blood samples from animals treated with this compound into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 1,500 x g for 15 minutes to separate the plasma.
-
To 50 µL of the collected plasma, add 150 µL of methanol.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Measurement:
-
Measure the absorbance of the supernatants from the standards and samples at the maximum absorption wavelength of this compound (typically around 820-830 nm). Use a mixture of plasma and methanol (1:3 ratio) as a blank.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.
-
HPLC Quantification of this compound in Biological Samples
This protocol is adapted from methods developed for the structurally similar indocyanine green (ICG) and provides a more specific and sensitive quantification of this compound.
Materials:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
0.1M Acetate buffer, pH 3.0 (HPLC grade)
-
Internal Standard (e.g., a structurally similar dye with a distinct retention time)
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Protocol:
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of 0.1M acetate buffer (pH 3.0) and acetonitrile. For example, a gradient from 45% to 70% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV-Vis at ~825 nm or fluorescence with excitation at ~780 nm and emission at ~830 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in methanol.
-
Spike blank plasma or tissue homogenate with known concentrations of this compound and a fixed concentration of the internal standard to prepare calibration standards.
-
For plasma samples, precipitate proteins by adding three volumes of acetonitrile containing the internal standard, vortex, and centrifuge.
-
For tissue samples, homogenize the tissue in PBS, then add three volumes of acetonitrile with the internal standard to the homogenate, vortex, and centrifuge.
-
Collect the supernatant and inject it into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Fluorescence Spectroscopy Quantification of this compound in Tissue Homogenates
This method is highly sensitive and suitable for quantifying low concentrations of this compound in tissue samples.
Materials:
-
This compound standard
-
Blank tissue from the same organ and species
-
RIPA buffer or similar lysis buffer
-
Fluorometer or plate reader with NIR capabilities
Protocol:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
Homogenize blank tissue in RIPA buffer (e.g., 100 mg tissue per 1 mL buffer).
-
Prepare a series of standards by spiking the this compound stock solution into the blank tissue homogenate to cover the expected concentration range.
-
-
Sample Preparation:
-
Harvest tissues from animals administered with this compound, weigh them, and rinse with cold PBS.
-
Homogenize the tissues in a known volume of RIPA buffer.
-
Centrifuge the homogenates to pellet debris and collect the supernatant.
-
-
Measurement:
-
Set the fluorometer to the excitation and emission wavelengths of this compound (e.g., Ex: 780 nm, Em: 830 nm).
-
Measure the fluorescence intensity of the standards and the sample supernatants.
-
Create a standard curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Calculate the concentration of this compound in the tissue samples based on the standard curve and normalize to the tissue weight (e.g., in µg/g of tissue).
-
Visualized Workflows (Graphviz)
The following diagrams illustrate the experimental workflows for the quantification of this compound in biological samples.
Application Notes and Protocols: IR-825 Staining for Fixed Tissues
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following protocol is a suggested starting point for the use of IR-825 as a near-infrared fluorescent stain for fixed tissues. Currently, established and validated protocols for the direct use of this compound for histological staining of fixed tissues are not widely available in the scientific literature. The primary application of this compound has been in the context of in vivo imaging and photothermal therapy, often encapsulated in nanoparticles or conjugated to targeting molecules.[1][2] Therefore, extensive optimization of the following protocol is highly recommended for your specific tissue type and application.
Introduction
This compound is a near-infrared (NIR) cyanine dye with fluorescence emission in the 800-900 nm range.[2] Imaging in the NIR spectrum offers significant advantages for tissue analysis, including deeper tissue penetration and reduced autofluorescence compared to the visible spectrum, leading to an improved signal-to-noise ratio.[3] While typically used for in vivo applications, the properties of this compound suggest its potential as a fluorescent stain for fixed tissues, enabling visualization of tissue architecture and cellular components with high contrast.
This document provides a detailed, hypothetical protocol for the staining of formalin-fixed, paraffin-embedded (FFPE) tissues with this compound. The protocol is based on standard immunofluorescence (IF) staining procedures.[4][5]
Materials and Reagents
| Reagent | Supplier/Cat. No. | Storage | Notes |
| This compound Dye | e.g., MedchemExpress | -20°C to -80°C, protected from light and moisture[6] | Prepare stock solutions in anhydrous DMSO. |
| Xylene | Histology Grade | Room Temperature | For deparaffinization. |
| Ethanol (100%, 95%, 70%) | Laboratory Grade | Room Temperature | For rehydration. |
| Deionized Water (dH₂O) | Room Temperature | ||
| 10X Phosphate Buffered Saline (PBS) | Room Temperature | ||
| Antigen Retrieval Buffer | e.g., 10 mM Sodium Citrate, pH 6.0 | Room Temperature | Optimization of buffer and method may be required. |
| Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) | Room Temperature | ||
| Blocking Buffer (e.g., 5% BSA in PBS) | 4°C | Prepare fresh. | |
| Anti-fade Mounting Medium | 4°C, protected from light | Choose a medium suitable for NIR fluorescence. |
Experimental Protocol
The following is a comprehensive, step-by-step protocol for staining FFPE tissue sections with this compound.
Deparaffinization and Rehydration
This process removes the paraffin wax from the tissue sections and rehydrates them for subsequent staining steps.
| Step | Reagent | Incubation Time |
| 1 | Xylene | 2 x 10 minutes |
| 2 | 100% Ethanol | 2 x 10 minutes |
| 3 | 95% Ethanol | 1 x 5 minutes |
| 4 | 70% Ethanol | 1 x 5 minutes |
| 5 | Deionized Water | 1 x 5 minutes |
| 6 | 1X PBS | 1 x 5 minutes |
Antigen Retrieval (Optional, but Recommended)
Heat-induced epitope retrieval (HIER) can unmask epitopes and may enhance the penetration and binding of the dye.
| Step | Procedure |
| 1 | Immerse slides in 10 mM Sodium Citrate buffer (pH 6.0). |
| 2 | Heat to a sub-boiling temperature (95-100°C) for 10-20 minutes. |
| 3 | Allow slides to cool on the benchtop for 30 minutes. |
| 4 | Rinse slides with dH₂O and then with 1X PBS. |
Permeabilization
This step is crucial for allowing the dye to penetrate the cell and nuclear membranes.
| Step | Reagent | Incubation Time |
| 1 | 0.1-0.5% Triton X-100 in 1X PBS | 10-15 minutes at Room Temperature |
Blocking
Blocking non-specific binding sites can help to reduce background signal.
| Step | Reagent | Incubation Time |
| 1 | 5% BSA in 1X PBS | 30-60 minutes at Room Temperature |
This compound Staining
This is the core staining step. The optimal concentration and incubation time for this compound will need to be determined empirically.
| Step | Procedure |
| 1 | Prepare a working solution of this compound in 1X PBS. A starting concentration range of 1-10 µM is suggested for optimization. |
| 2 | Apply the this compound working solution to the tissue sections. |
| 3 | Incubate for 30-60 minutes at room temperature, protected from light. |
Washing
Washing removes unbound dye and reduces background fluorescence.
| Step | Reagent | Incubation Time |
| 1 | 1X PBS | 3 x 5 minutes |
Counterstaining (Optional)
If desired, a nuclear counterstain in a different fluorescent channel (e.g., DAPI) can be used. Ensure its emission spectrum does not overlap with this compound.
Mounting
Proper mounting is essential for preserving the stained tissue and for imaging.
| Step | Procedure |
| 1 | Carefully remove excess wash buffer from the slides. |
| 2 | Apply a drop of anti-fade mounting medium. |
| 3 | Place a coverslip over the tissue, avoiding air bubbles. |
| 4 | Seal the edges of the coverslip with clear nail polish. |
| 5 | Store slides at 4°C in the dark until imaging. |
Imaging
A fluorescence microscope or slide scanner equipped with the appropriate excitation and emission filters for the near-infrared spectrum is required. For this compound, excitation is typically around 780-810 nm, and emission is captured above 820 nm.
Important Considerations
-
Autofluorescence: Although NIR imaging generally has lower autofluorescence, some tissues may still exhibit background signal.[7] Consider including unstained control slides to assess the level of autofluorescence.
-
Photostability: The photostability of this compound in fixed tissues is not well-documented.[8] Minimize exposure to light during staining and imaging to prevent photobleaching.
-
Controls: Always include a negative control (a slide processed without the this compound dye) to assess background signal.
-
Optimization: The provided concentrations and incubation times are starting points. Optimization is critical for achieving the best results.
Experimental Workflow Diagram
References
- 1. medkoo.com [medkoo.com]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. biotium.com [biotium.com]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Optimization of Single- and Dual-Color Immunofluorescence Protocols for Formalin-Fixed, Paraffin-Embedded Archival Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IR-825 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging applications of the near-infrared (NIR) cyanine dye IR-825 in neuroscience research. The content herein details its use in therapeutic interventions for brain pathologies and as a contrast agent in advanced imaging modalities. The protocols provided are based on established methodologies and aim to facilitate the integration of this compound into novel research endeavors.
Overview of this compound
This compound is a lipophilic, heptamethine cyanine dye characterized by strong absorption and fluorescence in the near-infrared spectrum (approximately 800-850 nm). This spectral window is advantageous for biological applications due to the reduced scattering of light by tissues and lower autofluorescence, allowing for deeper tissue penetration and improved signal-to-noise ratios. These properties make this compound a promising candidate for various applications in neuroscience, including photothermal therapy, photoacoustic imaging, and fluorescence imaging. To overcome the blood-brain barrier (BBB), a significant obstacle for delivering therapeutics to the central nervous system, this compound is often encapsulated within nanoparticles.
Key Applications in Neuroscience
The primary applications of this compound in neuroscience research currently revolve around the diagnosis and treatment of brain tumors, particularly glioblastoma. Its utility is also being explored in the imaging of neuroinflammation.
-
Photothermal Therapy (PTT) of Glioblastoma: this compound's ability to convert absorbed NIR light into heat makes it a potent photothermal agent. When this compound accumulates in tumor tissue and is irradiated with an NIR laser, the localized hyperthermia induces cancer cell death. Nanoparticle-based delivery systems are crucial for transporting this compound across the BBB to the tumor site.
-
Photoacoustic Imaging (PAI) of Brain Structures: As a photoacoustic contrast agent, this compound can enhance the visualization of cerebral vasculature and potentially aid in the delineation of brain tumors. Upon laser excitation, this compound generates ultrasonic waves that can be detected to form high-resolution images of deep tissues.
-
Near-Infrared Fluorescence (NIRF) Imaging: The intrinsic fluorescence of this compound allows for its use in NIRF imaging, which can be employed for tracking the biodistribution of this compound-loaded nanoparticles and for image-guided surgery or therapy.
-
Sonodynamic Therapy (SDT): While less explored for this compound specifically, related cyanine dyes have been investigated as sonosensitizers. In SDT, ultrasound is used to activate the dye, leading to the production of reactive oxygen species (ROS) that can induce cell death. This modality holds potential for non-invasive treatment of deep-seated brain tumors.
Quantitative Data
The following table summarizes key quantitative parameters of this compound and its formulations, compiled from various studies.
| Parameter | Value | Application Context |
| Photothermal Conversion Efficiency (PCE) | ||
| This compound Nanoparticles | High (qualitative)[1] | Photothermal Therapy |
| IR-820 (analog) loaded rGOQD | High (qualitative)[2] | Photothermal/Photodynamic Therapy |
| Drug Loading & Encapsulation | ||
| This compound in PEG-PLD Nanomicelles | ~21.0% Drug Loading | Cancer Therapy[1] |
| IR-820 in PLGA Nanoparticles | 18% Loading Capacity, 90% Encapsulation Efficiency | Photothermal Therapy[3] |
| Nanoparticle Characteristics | ||
| IR-820-PLGA NPs Hydrodynamic Diameter | 60 ± 10 nm | Photothermal Therapy[3] |
| IR-820-PLGA NPs Surface Charge | -40 ± 6 mV | Photothermal Therapy[3] |
Experimental Protocols
Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the synthesis of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a single emulsion-solvent evaporation method, adapted from a protocol for the similar dye IR-820[3]. This method is suitable for encapsulating hydrophobic dyes like this compound for delivery across the blood-brain barrier.
Materials:
-
This compound dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Distilled water
Procedure:
-
Dissolve PLGA in acetone to a concentration of 1 mg/mL.
-
Add this compound dye to the PLGA-acetone solution at a desired concentration (e.g., 0.5 mg/mL).
-
Add the organic phase dropwise into distilled water (e.g., in a 1:3 volume ratio) while stirring continuously.
-
Continue stirring the emulsion for at least 2 hours to allow for the complete evaporation of acetone.
-
The resulting nanoparticle suspension can be purified by centrifugation and washed to remove unencapsulated dye and excess reagents.
Characterization:
-
Size and Zeta Potential: Dynamic light scattering (DLS) can be used to determine the hydrodynamic diameter and surface charge of the nanoparticles.
-
Morphology: Transmission electron microscopy (TEM) can be used to visualize the shape and size of the nanoparticles.
-
Encapsulation Efficiency and Loading Capacity: The amount of encapsulated this compound can be quantified by dissolving a known amount of nanoparticles in a suitable organic solvent and measuring the absorbance of this compound using a spectrophotometer.
In Vitro Neurotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of this compound or this compound-loaded nanoparticles on a neuronal cell line, such as SH-SY5Y[4][5][6][7][8].
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or this compound-loaded nanoparticles
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight[9].
-
Treat the cells with various concentrations of this compound or this compound-loaded nanoparticles for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Photothermal Therapy of Glioblastoma in a Murine Model
This protocol provides a general framework for conducting in vivo photothermal therapy of glioblastoma using this compound-loaded nanoparticles in a mouse model. This is based on protocols for similar near-infrared dyes and nanoparticle systems[10][11][12][13].
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cells (e.g., U87)
-
This compound-loaded nanoparticles formulated for BBB penetration
-
Near-infrared laser (e.g., 808 nm)
-
Infrared thermal imaging camera
Procedure:
-
Tumor Implantation: Intracranially implant glioblastoma cells into the brains of the mice. Allow the tumors to grow to a palpable size.
-
Nanoparticle Administration: Intravenously inject the this compound-loaded nanoparticles into the tail vein of the tumor-bearing mice.
-
Biodistribution Monitoring: At various time points post-injection (e.g., 6, 24, 48 hours), NIRF imaging can be used to monitor the accumulation of the nanoparticles at the tumor site.
-
Photothermal Ablation: At the time of peak tumor accumulation, irradiate the tumor area with an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Temperature Monitoring: During laser irradiation, monitor the temperature at the tumor site using an infrared thermal camera to ensure it reaches the desired therapeutic range (typically 42-50°C).
-
Treatment Efficacy Assessment: Monitor tumor growth over time using bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI). Monitor the survival of the mice.
-
Histological Analysis: After the study, euthanize the mice and perform histological analysis of the brain and other major organs to assess treatment efficacy and any potential toxicity.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Cytotoxicity and Effects on the Synapsis Induced by Pure Cylindrospermopsin in an E17 Embryonic Murine Primary Neuronal Culture in a Concentration- and Time-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Photothermal/Photodynamic Therapy for Glioblastoma by Tumor Hypoxia Alleviation and Heat Shock Protein Inhibition Using IR820-Conjugated Reduced Graphene Oxide Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Formulation, Characterization and Evaluation against SH-SY5Y Cells of New Tacrine and Tacrine-MAP Loaded with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nanoshell-mediated photothermal therapy improves survival in a murine glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photothermal Therapy for the Treatment of Glioblastoma: Potential and Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remotely controlled near-infrared triggered photothermal treatment of brain tumors in freely-behaving mice using gold nanostars - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiphysical numerical study of photothermal therapy of glioblastoma with photoacoustic temperature monitoring in a mouse head - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining IR-825 with Chemotherapy for Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of near-infrared (NIR) photosensitizer IR-825 with traditional chemotherapy presents a promising strategy for enhancing anti-tumor efficacy. This compound, upon irradiation with NIR light, generates localized hyperthermia, a phenomenon known as photothermal therapy (PTT). This localized heating can act synergistically with chemotherapeutic agents to improve treatment outcomes. The hyperthermia induced by this compound can increase the permeability of tumor cell membranes, enhance drug uptake, and inhibit DNA repair mechanisms, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the synergistic effects of this compound and chemotherapy.
Core Concept: Chemo-Photothermal Synergism
The primary mechanism behind the synergy of combining this compound with chemotherapy is the localized hyperthermia generated by this compound upon NIR laser irradiation. This heat can potentiate the effects of chemotherapeutic drugs through several mechanisms:
-
Enhanced Drug Uptake: Hyperthermia can increase the permeability of both tumor vasculature and cancer cell membranes, leading to a higher intracellular concentration of the co-administered chemotherapeutic agent.
-
Inhibition of Drug Resistance: Heat can interfere with the function of drug efflux pumps, such as P-glycoprotein, which are often responsible for multidrug resistance in cancer cells.[2]
-
Impeded DNA Repair: Hyperthermia can inhibit the activity of enzymes involved in repairing DNA damage induced by chemotherapeutic agents like cisplatin and doxorubicin.[3]
-
Increased Apoptosis: The combined stress of photothermal and chemical damage can more effectively trigger programmed cell death (apoptosis) in cancer cells.[4]
Many studies utilize nanoparticle-based delivery systems to co-encapsulate this compound and a chemotherapeutic drug.[5][6][7] These nanoparticles can offer advantages such as improved solubility and stability of the drugs, passive or active tumor targeting through the enhanced permeability and retention (EPR) effect, and controlled drug release.[8][9] Some advanced systems employ pH-responsive polymers that trigger drug release in the acidic tumor microenvironment.[5][10][11]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize representative quantitative data from studies investigating the synergistic effects of this compound and chemotherapy.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Combination Therapy | Individual IC50 | Combination IC50 | Combination Index (CI) | Synergy Level |
| 4T1 (Breast Cancer) | This compound/Docetaxel NPs + NIR | Docetaxel NPs: 15.2 µg/mL | 4.8 µg/mL | < 1 | Synergistic |
| MCF-7 (Breast Cancer) | This compound/Doxorubicin NPs + NIR | Doxorubicin NPs: 5.6 µM | 1.2 µM | < 1 | Synergistic |
| A549 (Lung Cancer) | This compound/Cisplatin NPs + NIR | Cisplatin NPs: 10.8 µg/mL | 3.5 µg/mL | < 1 | Synergistic |
Note: IC50 values and CI are representative and can vary based on specific nanoparticle formulation, drug ratio, NIR laser parameters, and cell line.
Table 2: In Vivo Tumor Growth Inhibition
| Tumor Model | Treatment Group | Tumor Volume (Day 21) | Tumor Inhibition Rate |
| 4T1 Xenograft | Saline | ~1200 mm³ | 0% |
| Docetaxel NPs | ~750 mm³ | ~37.5% | |
| This compound NPs + NIR | ~600 mm³ | ~50% | |
| This compound/Docetaxel NPs + NIR | ~100 mm³ | ~91.7% | |
| MCF-7 Xenograft | Saline | ~1500 mm³ | 0% |
| Doxorubicin NPs | ~900 mm³ | ~40% | |
| This compound NPs + NIR | ~800 mm³ | ~46.7% | |
| This compound/Doxorubicin NPs + NIR | ~150 mm³ | ~90% |
Note: Tumor volumes and inhibition rates are illustrative and depend on the animal model, treatment schedule, and dosage.
Experimental Protocols
Protocol 1: Synthesis of this compound and Chemotherapy Co-loaded Nanoparticles
This protocol describes a general method for preparing polymeric nanoparticles co-encapsulating this compound and a hydrophobic chemotherapeutic drug (e.g., Docetaxel) using an emulsion-solvent evaporation technique.[12][13]
Materials:
-
This compound
-
Docetaxel (or other hydrophobic chemotherapy drug)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Sucrose (for freeze-drying)
Procedure:
-
Oil Phase Preparation: Dissolve 5 mg of this compound and 10 mg of Docetaxel in 2 mL of DCM. Add 100 mg of PLGA to this solution and sonicate briefly to ensure complete dissolution.
-
Emulsification: Prepare a 40 mL aqueous solution of 0.5% (w/v) PVA. Add the oil phase to the aqueous phase while sonicating on an ice bath for 5 minutes at 100 W to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4-6 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drugs.
-
Lyophilization: Resuspend the final nanoparticle pellet in a 5% (w/v) sucrose solution (as a cryoprotectant) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxicity of the combination therapy on a cancer cell line.[14][15][16]
Materials:
-
Cancer cell line (e.g., 4T1, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound/Chemotherapy Nanoparticles
-
Free chemotherapy drug
-
This compound Nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
808 nm NIR laser
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of:
-
Free chemotherapy drug
-
This compound Nanoparticles
-
This compound/Chemotherapy Nanoparticles
-
Control (no treatment)
-
-
Incubate for 4-6 hours to allow for nanoparticle uptake.
-
NIR Irradiation: For the relevant wells, irradiate with an 808 nm NIR laser at a power density of 1.5 W/cm² for 5 minutes.
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 values for each treatment.
Protocol 3: Calculation of Combination Index (CI)
The synergistic effect of the combination therapy can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[17][18][19]
Formula:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 (chemotherapy) and drug 2 (this compound + NIR) in combination that achieve a certain effect (e.g., 50% cell death).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
Software such as CompuSyn can be used to calculate CI values from in vitro cytotoxicity data.[18]
Protocol 4: In Vivo Chemo-Photothermal Therapy in a Xenograft Mouse Model
This protocol outlines a typical in vivo study to evaluate the synergistic anti-tumor efficacy.[20][21]
Materials:
-
Athymic nude mice
-
Cancer cell line for tumor induction
-
This compound/Chemotherapy Nanoparticles
-
Control formulations
-
808 nm NIR laser with a fiber optic cable
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
Procedure:
-
Tumor Induction: Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse. Allow the tumors to grow to a volume of approximately 100-150 mm³.
-
Animal Grouping: Randomly divide the mice into treatment groups (n=5-8 per group):
-
Saline (control)
-
Chemotherapy Nanoparticles
-
This compound Nanoparticles + NIR
-
This compound/Chemotherapy Nanoparticles + NIR
-
-
Treatment Administration: Intravenously inject the respective formulations into the tail vein of the mice.
-
Photothermal Therapy: At 24 hours post-injection (to allow for nanoparticle accumulation in the tumor), irradiate the tumor site with an 808 nm NIR laser (1.5 W/cm²) for 10 minutes.
-
Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal imaging camera.[22][23][24]
-
Tumor Growth and Body Weight Monitoring: Measure the tumor volume and body weight of the mice every 2-3 days for the duration of the study (typically 21-28 days). Tumor volume can be calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, TUNEL assay, Western blot).
Protocol 5: Apoptosis Detection in Tumor Tissues (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[25][26][27][28]
Materials:
-
Excised tumor tissues fixed in 4% paraformaldehyde and embedded in paraffin.
-
TUNEL assay kit (commercial kits are recommended)
-
Proteinase K
-
TdT reaction mix
-
Stop/Wash buffer
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Tissue Sectioning and Deparaffinization: Prepare 5 µm thick sections from the paraffin-embedded tumors. Deparaffinize and rehydrate the sections.
-
Permeabilization: Treat the sections with Proteinase K (20 µg/mL) for 15-20 minutes at room temperature to allow enzyme access to the nucleus.
-
TdT Labeling: Incubate the sections with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
Washing: Wash the sections with the provided stop/wash buffer.
-
Detection: If using an indirect method, incubate with the appropriate detection reagent (e.g., fluorescently labeled antibody).
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the slides and visualize under a fluorescence microscope. Apoptotic cells will show bright fluorescence.
Protocol 6: Western Blot Analysis of Apoptotic Proteins
Western blotting can be used to analyze the expression levels of key proteins involved in the apoptotic signaling pathways.[1][8][29][30][31]
Materials:
-
Excised tumor tissues or treated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cleaved Caspase-3, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissues or lyse cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. pH-Responsive Nanocarriers in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic chemo-photothermal and ferroptosis therapy of polydopamine nanoparticles for esophageal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Nanomaterials-Based Chemo-Photothermal Combination Therapy for Improving Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biotech.illinois.edu [biotech.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Development of pH-Responsive Polymers for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synergistic effect of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-glucoside combined with Adriamycin on MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug combination testing in acute lymphoblastic leukemia using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of combination chemotherapy: integration of nonlinear regression, curve shift, isobologram, and combination index analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Photoacoustic imaging and temperature measurement for photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
- 24. researchgate.net [researchgate.net]
- 25. clyte.tech [clyte.tech]
- 26. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 27. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 28. TUNEL assay as a measure of chemotherapy-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Apoptosis western blot guide | Abcam [abcam.com]
- 30. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 31. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IR-825 Fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals when using the near-infrared dye IR-825.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound fluorescence signal unexpectedly weak or completely absent?
A low or absent signal from this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common causes include dye aggregation at high concentrations, use of a suboptimal solvent environment, the presence of quenching agents, incorrect instrument settings, or degradation of the dye due to improper storage. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step workflow for troubleshooting low fluorescence signals.
Table 1: Key Factors Influencing this compound Fluorescence Intensity
| Factor | Potential Issue | Recommended Action |
| Concentration | High concentrations cause self-quenching and aggregation, leading to a decreased signal.[1][2] | Perform a concentration titration to find the optimal working range.[1] |
| Solvent | The polarity and type of solvent significantly impact quantum yield.[1][3] Aqueous buffers can promote aggregation.[2] | Test a range of solvents with varying polarities (e.g., DMSO, Ethanol, Dichloromethane). |
| pH | The fluorescence of cyanine dyes can be sensitive to the pH of the medium.[1][4] | Ensure the pH of your buffer system is optimal and stable for your experiment. |
| Quenching | Components in the sample (e.g., oxygen, iodide ions) can quench fluorescence through collisional or static mechanisms.[5][6] | Identify and remove potential quenching agents from the sample buffer if possible. |
| Photobleaching | Exposure to high-intensity excitation light can irreversibly destroy the fluorophore.[1] | Reduce laser power, limit exposure time, and consider using anti-fade reagents.[7] |
| Storage | Improper storage (exposure to light, moisture, or wrong temperature) can lead to dye degradation.[8] | Store this compound stock solutions at -80°C for long-term (months) or -20°C for short-term (weeks), protected from light and moisture.[8] |
Experimental Protocol: Concentration Titration for Optimal Signal
This protocol helps determine the optimal concentration of this compound that provides the maximum fluorescence signal without significant self-quenching.
-
Prepare a high-concentration stock solution: Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock (e.g., 1 mM). Use newly opened DMSO as hygroscopic DMSO can impact solubility.[8]
-
Create a dilution series: Prepare a series of dilutions from the stock solution in your final experimental buffer or solvent. The concentration range should span several orders of magnitude (e.g., from nanomolar to micromolar).
-
Measure fluorescence: Using a fluorometer or plate reader, measure the fluorescence intensity of each dilution. Ensure that the excitation and emission wavelengths are set correctly for this compound (typically around 780 nm excitation and 825 nm emission, but verify with your specific instrument).
-
Plot and analyze data: Plot the fluorescence intensity as a function of concentration. The signal should initially increase linearly with concentration and then plateau or decrease at higher concentrations due to quenching and aggregation effects.[9] The optimal concentration is within the linear range, just before the plateau.
Q2: How does the choice of solvent affect my this compound signal?
The solvent environment is critical for the fluorescence of cyanine dyes like this compound.[1] The polarity of the solvent can alter the energy levels of the dye's excited state, leading to shifts in the emission wavelength and changes in the fluorescence quantum yield.[3][10] Many near-infrared dyes with large π-conjugated systems are prone to aggregation in aqueous solutions, which severely quenches their fluorescence.[2] Therefore, selecting an appropriate solvent or formulation is crucial for achieving a strong signal.
Effect of Solvent Polarity on Fluorophore Energy Levels
Caption: Solvent polarity can stabilize the excited state, altering emission wavelength.
Table 2: Influence of Common Solvents on NIR Dye Fluorescence
| Solvent | Polarity | Characteristics | Expected Impact on this compound Fluorescence |
| Dichloromethane (DCM) | Low | Non-polar, aprotic. | May provide a higher quantum yield compared to polar solvents. |
| Dimethyl Sulfoxide (DMSO) | High | Polar, aprotic. Good for initial stock solutions.[8] | Can sometimes lead to lower fluorescence due to quenching mechanisms.[1] |
| Ethanol | High | Polar, protic. | Variable; performance depends on specific dye-solvent interactions. |
| Phosphate-Buffered Saline (PBS) | High (Aqueous) | Biologically relevant but can promote aggregation of hydrophobic dyes.[2] | Prone to significant signal loss due to aggregation-caused quenching (ACQ). |
Experimental Protocol: Solvent Environment Test
-
Preparation: Prepare identical, dilute concentrations of this compound in a range of solvents with varying polarities (e.g., DCM, DMSO, Ethanol, PBS).
-
Measurement: Using a fluorometer, measure the fluorescence emission spectrum and intensity for each sample. Use the same excitation wavelength and instrument settings for all measurements to ensure comparability.
-
Analysis: Compare the fluorescence intensities and any spectral shifts (i.e., changes in the peak emission wavelength). This will help determine the optimal solvent for maximizing the signal in your specific application.
Q3: My signal is bright at first but fades quickly during imaging. What's happening?
This phenomenon is known as photobleaching , which is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1][11] While near-infrared dyes are generally more photostable than many visible-light dyes, they are not immune to this effect.[1] The rate of photobleaching is dependent on the intensity and duration of light exposure.
Simplified Jablonski Diagram Illustrating Photobleaching
Caption: Photobleaching occurs when the excited dye enters a reactive state.
Table 3: Strategies to Minimize Photobleaching
| Strategy | Description | Implementation |
| Reduce Excitation Intensity | Lowering the laser or lamp power reduces the rate of photobleaching. | Adjust instrument settings to the lowest power that provides an adequate signal-to-noise ratio. |
| Limit Exposure Time | Minimize the duration the sample is exposed to the excitation light. | Use neutral density filters, shorten acquisition times, or capture images only when necessary. |
| Use Antifade Reagents | These reagents are added to mounting media to reduce photobleaching, often by scavenging reactive oxygen species.[7] | Incorporate a commercially available antifade mounting medium into your sample preparation workflow. |
| Optimize Sample Preparation | Ensure the dye is in a chemical environment that enhances its stability. | Degas solutions to remove dissolved oxygen, a key component in many photobleaching pathways.[5] |
Experimental Protocol: Assessing Photostability
-
Sample Preparation: Prepare your this compound-labeled sample as you would for your actual experiment.
-
Time-Lapse Imaging: Acquire a series of images of the same field of view over an extended period using your standard imaging settings.
-
Intensity Measurement: Quantify the mean fluorescence intensity within a region of interest in each image of the time series.
-
Data Analysis: Plot the normalized fluorescence intensity against time. A rapid decay in intensity indicates significant photobleaching. You can then repeat the experiment with modified parameters (e.g., lower laser power) to find conditions that preserve the signal for longer.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Engineering of Near-Infrared Fluorescent Probes for Cell Membrane Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 4. medkoo.com [medkoo.com]
- 5. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimizing Laser Power for IR-825 Photothermal Therapy
Welcome to the technical support center for optimizing laser power in IR-825-mediated photothermal therapy (PTT). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you achieve optimal therapeutic outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during this compound PTT experiments.
Issue 1: Insufficient Temperature Increase in Tumor Tissue
-
Question: We are irradiating the tumor site after injecting our this compound formulation, but the temperature increase is minimal (<5°C). What could be the cause?
-
Answer: Several factors can contribute to a suboptimal temperature increase. Consider the following troubleshooting steps:
-
Verify this compound Accumulation: Confirm that your this compound-loaded nanoparticles or conjugate have accumulated at the tumor site.
-
Solution: Use in vivo imaging systems to detect the near-infrared (NIR) fluorescence of this compound at the tumor before starting PTT. If accumulation is low, you may need to optimize the nanoparticle formulation, targeting strategy, or circulation time.
-
-
Check Laser Power and Wavelength: Ensure your laser is functioning correctly and is set to the appropriate power density and wavelength.
-
Solution: The laser wavelength should align with the peak absorbance of your this compound formulation (typically around 808 nm). The power density may need to be increased. Studies have used power densities ranging from 0.33 W/cm² to 1.5 W/cm².[1][2][3] Start with a lower power density and gradually increase it while monitoring the temperature to avoid damaging surrounding healthy tissue.
-
-
Assess Photostability: this compound, like other cyanine dyes, can be prone to photobleaching under prolonged laser irradiation, which reduces its photothermal conversion capability.
-
Solution: Evaluate the photostability of your specific this compound formulation. Consider using intermittent laser irradiation (on/off cycles) to allow for heat dissipation and reduce photobleaching. Some nanoparticle formulations are designed to improve the photostability of this compound.[4]
-
-
Measure Photothermal Conversion Efficiency (PCE): Your this compound formulation may have a low PCE.
-
Solution: Perform an in vitro experiment to calculate the PCE of your agent. A detailed protocol for this is provided in the "Experimental Protocols" section. If the PCE is low, you may need to re-evaluate the design of your this compound-based photothermal agent.
-
-
Issue 2: High Variability in Experimental Results
-
Question: We are observing significant variability in tumor temperature and therapeutic outcome between different animals in the same treatment group. Why is this happening?
-
Answer: In vivo experiments can have inherent variability. Here are some factors to control:
-
Inconsistent Nanoparticle Administration: The dose and injection site of the this compound formulation can affect its distribution.
-
Solution: Ensure precise and consistent administration of your therapeutic agent for all animals. For intravenous injections, use a consistent tail vein injection technique.
-
-
Variable Tumor Size and Location: Larger tumors may require more laser power or longer irradiation times to heat uniformly. The depth of the tumor can also affect laser penetration.
-
Solution: Standardize the tumor size at the start of the experiment. Ensure consistent laser beam positioning over the center of the tumor for each animal.
-
-
Differences in Laser Spot Size: An inconsistent laser spot size will result in a variable power density.
-
Solution: Calibrate and ensure a consistent laser spot size for all treatments. The spot should ideally cover the entire tumor.
-
-
Issue 3: Damage to Surrounding Healthy Tissue
-
Question: Our PTT protocol is effective at ablating the tumor, but we are also observing burns and damage to the adjacent healthy skin. How can we improve tumor specificity?
-
Answer: Minimizing off-target effects is crucial for successful PTT.
-
Optimize Laser Power Density and Irradiation Time: Excessive laser power or prolonged irradiation can cause heat to diffuse to surrounding tissues.
-
Solution: Carefully titrate the laser power density and irradiation time. The goal is to reach the apoptotic temperature range (43-50°C) within the tumor without causing necrosis (≥50°C) in the surrounding tissue.[5] Real-time temperature monitoring is essential.
-
-
Improve Targeting: If the this compound agent is not sufficiently localized to the tumor, it can generate heat in healthy tissues.
-
Solution: Enhance the tumor-targeting capabilities of your this compound formulation, for example, by conjugating targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface.
-
-
Consider a Pulsed Laser: A chopped or pulsed laser irradiation schedule can help to confine the thermal effects more precisely to the target area.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical laser power density for in vivo this compound PTT?
-
A1: There is no single universal value, as the optimal power density depends on the specific this compound formulation, its concentration in the tumor, and the tumor model. However, published studies commonly report using power densities in the range of 0.33 W/cm² to 1.5 W/cm² for an 808 nm laser.[1][2][3] It is critical to perform pilot studies to determine the optimal power for your specific experimental setup.
-
-
Q2: How long should I irradiate the tumor?
-
A2: Irradiation times in the literature typically range from 5 to 20 minutes.[1][2][6] The duration should be sufficient to raise the tumor temperature to the therapeutic window (43-50°C) and maintain it for a period that induces apoptosis. Real-time temperature monitoring is the best way to guide the irradiation duration.
-
-
Q3: How can I measure the temperature of the tumor in real-time during PTT?
-
Q4: What is the difference between apoptosis and necrosis in the context of PTT?
-
A4: Apoptosis, or programmed cell death, is generally considered a "cleaner" form of cell death that is less likely to induce an inflammatory response.[11] Necrosis is a more uncontrolled form of cell death that can lead to inflammation and damage to surrounding tissues.[5] The goal of optimized PTT is often to induce apoptosis by maintaining the tumor temperature between 43°C and 50°C.[5]
-
-
Q5: How can I confirm that PTT has induced apoptosis in the tumor cells?
-
A5: Histological analysis of tumor sections after treatment is a standard method. Techniques like H&E staining can show morphological changes indicative of cell death. More specific assays for apoptosis include TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and immunohistochemistry for cleaved caspase-3. In vitro, apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.[12]
-
Data Summary Tables
Table 1: Reported Laser Parameters for In Vivo Photothermal Therapy
| Photothermal Agent | Laser Wavelength (nm) | Power Density (W/cm²) | Irradiation Time (min) | Tumor Model | Reference |
| PPy NPs | 808 | 1.0 | 5 | 4T1 Murine Breast Cancer | [2] |
| CuCC NPs | 808 | 0.33 | 12 | Oral Epithelial Carcinoma | [1] |
| Fe3O4 Nanoparticles | 808 | Not specified | 20 | Eca-109 Esophageal Cancer | [6] |
| PFP@Fe/Cu-SS MOF | 808 | 1.25 | Not specified | Huh-7 Liver Cancer | [13] |
| CuS-PEG NPs | 1275 | 1.0 | 5 | 4T1 Murine Breast Cancer | [14] |
| GaAlAs Diode Laser | 805 | 1.27 | Not specified | Bone Marrow Stem Cells (in vitro) | [3][15] |
Table 2: Key Temperature Ranges in Photothermal Therapy
| Temperature Range (°C) | Biological Effect | Reference |
| 43 - 50 | Apoptosis | [5] |
| > 50 | Necrosis | [5] |
Experimental Protocols
Protocol 1: Calculation of Photothermal Conversion Efficiency (PCE)
This protocol describes how to determine the efficiency of your this compound formulation in converting light to heat.
Materials:
-
This compound formulation dispersed in a solvent (e.g., water or PBS)
-
Quartz cuvette
-
808 nm continuous-wave laser
-
Optical fiber
-
Thermocouple or optical thermometer
-
Stir plate and small stir bar
Methodology:
-
Place a known concentration of your this compound formulation in the quartz cuvette with a small stir bar.
-
Position the cuvette in a holder on the stir plate and begin gentle stirring.
-
Insert the thermometer into the solution, ensuring it does not touch the sides or bottom of the cuvette.
-
Position the laser fiber to irradiate the center of the cuvette.
-
Record the initial temperature of the solution (T_amb).
-
Turn on the laser at a set power density (e.g., 1.0 W/cm²) and immediately start recording the temperature at regular intervals (e.g., every 1 second) until the temperature reaches a plateau (T_max).[16]
-
Turn off the laser and continue to record the temperature as the solution cools back down to ambient temperature.[16]
-
Calculate the PCE (η) using the following formula[7][17][18][19]:
η = [hA(T_max - T_amb) - Q_dis] / [I(1 - 10^(-Aλ))]
-
h: Heat transfer coefficient
-
A: Surface area of the container
-
T_max: Maximum steady-state temperature
-
T_amb: Ambient temperature
-
Q_dis: Heat dissipated from the light absorbed by the solvent and container (measured using the solvent alone)
-
I: Laser power
-
Aλ: Absorbance of the this compound formulation at the laser wavelength
The term hA can be determined from the cooling curve data.
-
Protocol 2: In Vitro Photothermal Therapy and Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
This compound formulation
-
808 nm laser
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of your this compound formulation. Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.
-
Wash the cells with PBS to remove any extracellular this compound formulation.
-
Add fresh medium to each well.
-
Irradiate the designated wells with the 808 nm laser at a specific power density for a set duration. Include control groups (no this compound, no laser, this compound only).
-
After irradiation, return the plate to the incubator for 24-48 hours.
-
Assess cell viability using a standard assay like MTT. Read the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control group.
Protocol 3: In Vivo Photothermal Therapy in a Subcutaneous Tumor Model
Materials:
-
Tumor-bearing mice (e.g., BALB/c or nude mice with subcutaneous tumors)
-
This compound formulation
-
808 nm laser with a collimating lens
-
Infrared thermal imaging camera
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Methodology:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound formulation to the treatment groups (e.g., via intravenous injection).
-
At the time of peak tumor accumulation (determined from biodistribution studies), anesthetize the mice.
-
Place the anesthetized mouse on a stage and position the laser beam to cover the entire tumor.
-
Use an IR thermal camera to monitor the temperature of the tumor surface in real-time.
-
Irradiate the tumor with the 808 nm laser at the desired power density. Adjust the irradiation time to achieve and maintain the target temperature.
-
After treatment, return the mice to their cages and monitor them regularly.
-
Measure tumor volume with calipers every 2-3 days to assess treatment efficacy.
-
At the end of the study, tumors can be excised for histological analysis (e.g., H&E, TUNEL staining) to confirm cell death pathways.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. europeanreview.org [europeanreview.org]
- 4. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptotic Temperature in Photothermal Therapy under Various Heating Conditions in Multi-Layered Skin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. homepages.uc.edu [homepages.uc.edu]
- 7. Double safety guarantees: Food-grade photothermal complex with a pH-triggered NIR absorption from zero to one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoacoustic imaging and temperature measurement for photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Deep-Tissue Photothermal Therapy Using Laser Illumination at NIR-IIa Window - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of 805 nm near-infrared photobiomodulation on proliferation and differentiation of bone marrow stem cells in murine rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ntno.org [ntno.org]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
reducing IR-825 background fluorescence in imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the near-infrared (NIR) dye IR-825 for in vivo and in vitro imaging. Our goal is to help you minimize background fluorescence and maximize your signal-to-noise ratio for high-quality, reliable data.
Troubleshooting High Background Fluorescence
High background fluorescence can significantly impact the quality and interpretation of your imaging data by reducing the signal-to-noise ratio (SNR). The following table outlines common causes of high background when using this compound and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background across the entire image | Autofluorescence from animal diet: Standard rodent chow contains chlorophyll, which fluoresces in the NIR spectrum.[1][2][3] | Switch animals to a purified, alfalfa-free diet for at least one week prior to imaging.[1][2][4][5] This has been shown to reduce background autofluorescence by more than two orders of magnitude.[1][2] |
| Tissue autofluorescence: Endogenous fluorophores in tissues (e.g., collagen, elastin, lipofuscin) can contribute to background signal.[6][7] | - Perfuse tissues with PBS prior to fixation to remove red blood cells, a source of heme-related autofluorescence.[7] - Consider using a chemical quenching agent such as Sodium Borohydride or Sudan Black B on tissue sections.[6][7][8] - Photobleach tissue sections with a high-intensity light source before staining.[6][9] | |
| Suboptimal imaging parameters: Incorrect excitation or emission filter selection can lead to bleed-through and increased background. | Optimize excitation and emission wavelengths. For NIR dyes like this compound, longer excitation wavelengths (e.g., 760 nm or 808 nm) can significantly reduce background compared to shorter wavelengths (e.g., 670 nm).[1][2] | |
| Non-specific signal or speckling | Non-specific binding of this compound conjugate: The this compound conjugate may be binding to unintended targets in the tissue. | - Optimize the concentration of the this compound conjugate through titration.[10][11][12] - Increase the number and duration of wash steps after incubation with the conjugate.[8][10] - Use a blocking agent, such as bovine serum albumin (BSA) or casein, in your buffers.[13][14][15] |
| Aggregation of this compound: this compound, like other cyanine dyes, can form aggregates at high concentrations, leading to altered spectral properties and potential non-specific deposition.[16] | - Prepare fresh dilutions of the this compound conjugate before use. - Avoid high concentrations of the dye in aqueous solutions. - Consider the use of anti-aggregation agents if aggregation is suspected. | |
| Signal from unintended regions (e.g., gut) | Diet-related autofluorescence: As mentioned above, chlorophyll in the gut from standard chow is a major source of NIR autofluorescence.[1][2][3] | Adherence to a purified, alfalfa-free diet is the most effective solution.[4][5][17][18] |
Quantitative Impact of Troubleshooting Strategies
The following table summarizes the expected quantitative improvements in signal-to-background ratio (SBR) based on studies with the spectrally similar NIR dye, Indocyanine Green (ICG). These results are expected to be highly indicative of the performance improvements achievable with this compound.
| Parameter | Condition 1 | SBR (Liver ICG Signal vs. Skin) | Condition 2 | SBR (Liver ICG Signal vs. Skin) | Reference |
| Animal Diet | Standard Chow | ~2 | Purified Diet | ~6 | [2] |
| Excitation Wavelength | 670 nm | ~2 | 760 nm | ~5 | [2] |
| Excitation Wavelength | 670 nm | ~2 | 808 nm | ~6 | [2] |
| Emission Filter | NIR-I (<975 nm) | ~2 | NIR-II (>1000 nm) | ~7 | [2] |
Data adapted from a study using Indocyanine Green (ICG) in mice. The Signal-to-Background Ratio (SBR) was calculated for liver-localized ICG versus skin autofluorescence.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary source of background fluorescence in in vivo NIR imaging?
A1: A major contributor to background fluorescence in in vivo NIR imaging is chlorophyll from the alfalfa component of standard rodent chow.[2][3] This results in significant autofluorescence in the gastrointestinal tract.[1][2]
Q2: How long should I keep my animals on a purified diet before imaging?
A2: It is recommended to switch your animals to a purified, alfalfa-free diet for at least one week prior to imaging to ensure clearance of autofluorescent materials from the gut.[4][5] Some studies have shown a significant reduction in as little as 3-4 days.[18]
Q3: Can I use chemical methods to reduce background in tissue sections?
A3: Yes, for fixed tissue sections, you can use chemical quenching agents. Sodium Borohydride can be effective for aldehyde-induced autofluorescence.[7][8] Commercial reagents like TrueBlack® or dyes such as Sudan Black B are particularly effective at quenching lipofuscin autofluorescence.[6]
Q4: What are the ideal excitation and emission wavelengths to use with this compound to minimize background?
A4: While the optimal wavelengths will depend on your specific imaging system, studies with similar NIR dyes show that longer excitation wavelengths, such as 760 nm or 808 nm, result in significantly lower background autofluorescence compared to shorter wavelengths like 670 nm.[1][2] Similarly, detecting emission in the NIR-II window (>1000 nm) can also dramatically improve the signal-to-background ratio.[1][2]
Q5: How can I prevent my this compound conjugate from binding non-specifically?
A5: To reduce non-specific binding, you should first titrate your conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.[10][11][12] Additionally, ensure you are performing thorough washing steps after incubation.[8][10] The use of blocking agents like BSA in your buffers can also be very effective.[13][14][15]
Experimental Protocols
Protocol 1: Animal Preparation for Low-Background In Vivo Imaging
-
Dietary Change: At least 7 days prior to the imaging session, switch the animals from their standard chow to a purified, alfalfa-free diet (e.g., AIN-93G or AIN-93M).[4][17] Ensure fresh food and water are available ad libitum.
-
Hair Removal: 24 hours before imaging, remove the hair from the area to be imaged using a depilatory cream or shaving. This minimizes light scattering and absorption by the hair.
-
Probe Administration: Prepare the this compound conjugate according to your experimental needs. Administer the probe to the animal via the desired route (e.g., intravenous, intraperitoneal).
-
Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) for the duration of the imaging procedure.
-
Imaging: Position the animal in the imaging system and acquire images using optimized excitation and emission filter sets. Aim for longer excitation wavelengths (e.g., >750 nm) to reduce tissue autofluorescence.[1][2]
Protocol 2: Reduction of Autofluorescence in Tissue Sections using Sodium Borohydride
This protocol is intended for aldehyde-fixed tissue sections.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue slides through a series of xylene and graded ethanol washes.
-
Antigen Retrieval (if necessary): Perform antigen retrieval according to your standard protocol for the target of interest.
-
Sodium Borohydride Treatment:
-
Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride in ice-cold PBS.
-
Immerse the slides in the Sodium Borohydride solution for 10-15 minutes at room temperature.
-
Caution: Sodium Borohydride will generate gas bubbles. This is normal.
-
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Staining: Proceed with your standard immunofluorescence or staining protocol using the this compound conjugate.
Visual Guides
References
- 1. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diet and abdominal autofluorescence detected by in vivo fluorescence imaging of living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech.ufl.edu [biotech.ufl.edu]
- 5. inotiv.com [inotiv.com]
- 6. biotium.com [biotium.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. biotium.com [biotium.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. leica-microsystems.com [leica-microsystems.com]
- 17. TestDiet - Diet Details [testdiet.com]
- 18. content.ilabsolutions.com [content.ilabsolutions.com]
preventing IR-825 photobleaching during microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of the near-infrared fluorescent dye IR-825 during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in microscopy?
This compound is a near-infrared (NIR) cyanine dye.[1][2] NIR dyes are advantageous for biological imaging because longer wavelength light (700-900 nm) penetrates deeper into tissues and reduces background autofluorescence compared to visible light.[3] this compound has a carboxyl group, allowing it to be conjugated to other molecules for targeted imaging.[1] It is frequently used in photothermal therapy (PTT) for cancer research, where it absorbs light and converts it to heat to ablate tumor cells.[2][4] Its fluorescence properties also allow for image-guided therapy.
Q2: What is photobleaching and what causes it for this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[5] This occurs when the dye is exposed to high-intensity excitation light. The process often involves the fluorophore entering an excited triplet state where it can react with molecular oxygen. This reaction generates reactive oxygen species (ROS), such as singlet oxygen, which can chemically damage the dye molecule, rendering it non-fluorescent.[5] Cyanine dyes, like this compound, are susceptible to this process, especially under prolonged or intense illumination.
Q3: How can I identify if this compound is photobleaching during my experiment?
The primary indicator of photobleaching is a noticeable fading of the fluorescent signal over time while the sample is being illuminated. This will manifest as a progressive dimming of the imaged area with each successive scan or time-lapse frame. If you need to continually increase the laser power or detector gain to maintain a consistent signal intensity, photobleaching is likely occurring.
Q4: What are the main strategies to minimize photobleaching of this compound?
There are three main approaches to minimizing photobleaching:
-
Optimize Microscope and Imaging Parameters: Reduce the intensity and duration of light exposure.
-
Control the Chemical Environment: Use antifade reagents and oxygen scavengers to protect the dye.
-
Choose Appropriate Reagents: While you are using this compound, being aware of the relative photostability of different dyes can inform future experiments.
This guide will provide detailed troubleshooting for the first two points.
Troubleshooting Guide
Problem: Rapid Loss of this compound Signal During Imaging
If you observe a rapid decrease in your fluorescent signal, consult the following troubleshooting steps.
The most effective way to combat photobleaching is to reduce the total dose of photons your sample receives.
| Parameter | Recommended Action | Rationale |
| Excitation Light Intensity | Use the lowest laser power that provides an adequate signal-to-noise ratio (SNR). Employ neutral density filters if available. | Reduces the rate of fluorophore excitation and subsequent transition to the destructive triplet state. |
| Exposure Time / Dwell Time | Minimize the exposure time per image. For confocal microscopes, use the fastest possible scan speed that maintains image quality. | Decreases the total duration the fluorophore is exposed to high-intensity light. |
| Detector Sensitivity | Increase the gain or sensitivity of your detector (e.g., PMT, sCMOS camera). | A more sensitive detector can compensate for a weaker signal from reduced laser power, allowing you to use less excitation light. |
| Pinhole Size (Confocal) | For confocal microscopy, open the pinhole slightly. | While this may slightly reduce optical sectioning, it allows more emitted light to reach the detector, enabling a reduction in laser power. |
| Acquisition Strategy | Image only when necessary. For time-lapse experiments, increase the interval between acquisitions. Use transmitted light to find the region of interest and to focus before switching to fluorescence. | Minimizes the cumulative light exposure over the course of the experiment. |
The chemical environment surrounding this compound can significantly impact its stability. The primary goal is to reduce the availability of molecular oxygen.
| Strategy | Recommended Action | Rationale |
| Use Antifade Reagents | For fixed samples, use a commercial antifade mounting medium. For live-cell imaging, add a live-cell compatible antifade reagent to the imaging medium. | Antifade reagents contain antioxidants and reactive oxygen species (ROS) scavengers that neutralize the harmful molecules generated during fluorescence excitation. |
| Oxygen Scavenging Systems | For live-cell imaging, consider using an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer if compatible with your experiment. | These systems actively remove dissolved oxygen from the medium, which is a key component in the photobleaching process. |
| Choose Appropriate Buffers | Use phenol red-free imaging media for live-cell experiments. | Phenol red can contribute to background fluorescence and may generate ROS under illumination. |
Quantitative Data
Table 1: Comparative Photostability of NIR Cyanine Dyes
The following table presents data on the degradation of various NIR dyes in solution after continuous illumination. Lower degradation values indicate higher photostability.
| Dye | Concentration | Illumination Conditions | Degradation after 10 min (%) | Reference |
| IR-780 | 10 µM | 915 nm laser (0.4 W/cm²) | ~40% | [6] |
| IR-820 | 10 µM | 915 nm laser (0.4 W/cm²) | ~55% | [6] |
| Cy-PA (modified cyanine) | 10 µM | 915 nm laser (0.4 W/cm²) | ~30% | [6] |
| Cy-PA Nanoparticles | 10 µg/mL | 915 nm laser (0.4 W/cm²) | <5% | [6] |
Note: This data illustrates relative photostability under specific conditions. Encapsulating dyes in nanoparticles can significantly enhance their photostability.[6]
Experimental Protocols
Protocol 1: General Live-Cell Imaging with this compound
This protocol provides a general workflow for staining and imaging live cells with this compound. Optimization of concentrations and incubation times is recommended for each cell type and experimental setup.
Materials:
-
This compound Dye
-
High-quality, anhydrous DMSO
-
Live-cell culture medium (phenol red-free recommended)
-
Phosphate-buffered saline (PBS)
-
Glass-bottom imaging dishes or chamber slides
-
Live-cell antifade reagent (optional, e.g., ProLong™ Live Antifade Reagent)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a glass-bottom imaging dish.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution into pre-warmed, serum-free, phenol red-free culture medium to a final working concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium to remove unbound dye.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells. If using, add the live-cell antifade reagent according to the manufacturer's instructions.
-
Place the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Use an appropriate laser line for excitation (e.g., 780 nm) and a corresponding emission filter (e.g., 810 nm long-pass).
-
Begin with the lowest possible laser power and adjust detector gain to achieve a good signal.
-
Acquire images using your optimized settings.
-
Visualizations
Caption: The photobleaching pathway of a fluorophore like this compound.
Caption: A logical workflow for troubleshooting this compound photobleaching.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Photobleaching [evidentscientific.com]
- 6. researchgate.net [researchgate.net]
IR-825 aggregation issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) dye IR-825. Here, you will find information on common aggregation issues and detailed solutions to ensure the stability and performance of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and why is it prone to aggregation?
This compound is a heptamethine cyanine dye with strong absorption and fluorescence in the near-infrared spectrum, making it valuable for applications such as in vivo imaging and photothermal therapy (PTT). However, its hydrophobic and planar molecular structure promotes intermolecular π-π stacking and hydrophobic interactions, leading to self-aggregation, especially in aqueous solutions. This aggregation can result in precipitation and a significant loss of its desired photophysical properties.
Q2: How can I identify this compound aggregation in my experiments?
Aggregation of this compound can be identified through several observable changes:
-
Visual Precipitation: The most obvious sign is the formation of visible particles or a cloudy appearance in your solution, particularly after diluting a stock solution in an aqueous buffer like PBS.
-
Spectral Changes: Aggregation often leads to a change in the absorbance spectrum. You may observe a blue shift (a new shoulder peak appearing at a shorter wavelength), which is characteristic of H-aggregate formation.[1]
-
Fluorescence Quenching: A significant decrease in fluorescence intensity and quantum yield is a common consequence of aggregation, which can lead to weak signals in imaging applications.
Q3: My this compound powder is difficult to dissolve. What should I do?
This compound has poor solubility in aqueous solutions. To effectively dissolve the powder, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for dissolving this compound.[1]
-
Aids to Dissolution: If you still face difficulties, gentle warming and bath sonication can help break up powder clumps and accelerate the dissolution process.[1]
Q4: My this compound solution becomes cloudy after dilution in an aqueous buffer. How can I fix this?
This is a clear indication of aggregation and precipitation due to the poor solubility of this compound in the aqueous environment. Here are a few solutions:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Maintain a Small Percentage of Organic Solvent: When diluting your stock solution, ensure the final solution contains a small percentage (e.g., 0.5-1%) of the initial organic solvent (e.g., DMSO) to help maintain solubility. Always verify that this small amount of organic solvent is compatible with your experimental system (e.g., cells).[1]
-
Implement a Formulation Strategy: For applications requiring higher concentrations of this compound in aqueous media, it is necessary to use a formulation strategy to prevent aggregation.
Solutions for Preventing this compound Aggregation
To overcome the inherent hydrophobicity of this compound, various formulation strategies can be employed to improve its stability and performance in aqueous environments. These methods focus on encapsulating the dye or modifying its surface to enhance its hydrophilicity.
Solution 1: Polymeric Nanoparticle/Micelle Formulation
Encapsulating this compound within polymeric nanoparticles or micelles is a highly effective strategy to prevent aggregation. This is often achieved by conjugating this compound to an amphiphilic or hydrophilic polymer.
A successful example involves conjugating this compound-NH2 with a hydrophilic block copolymer, methoxypoly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PLD). The resulting amphiphilic conjugate, PEG-PLD(IR825), self-assembles into polymeric nanomicelles in aqueous solutions. This formulation not only prevents aggregation but also achieves a high drug loading rate of approximately 21.0% and avoids premature release of the dye.[2]
Solution 2: Liposomal Encapsulation
Liposomes, which are vesicles composed of a lipid bilayer, can effectively encapsulate hydrophobic molecules like this compound within their lipid membrane, shielding the dye from the aqueous environment.
Solution 3: Use of Surfactants
Non-ionic surfactants can be used to stabilize this compound in solution. Surfactants work by competing with the dye for adsorption at hydrophobic interfaces and by binding to hydrophobic patches on the dye molecules, thereby preventing self-aggregation.[3] Examples of commonly used surfactants include Polysorbate 20 (Tween 20), Polysorbate 80, and Pluronic F-127.[1][3]
Quantitative Data on this compound Formulations
The choice of formulation strategy can significantly impact the physicochemical properties and performance of this compound. The following table summarizes key quantitative data for different this compound formulations.
| Formulation | Particle Size (nm) | Drug Loading Content (%) | Photothermal Conversion Efficiency (%) | Key Benefit | Reference |
| Free this compound | - | - | - | Prone to aggregation in aqueous media | [4] |
| PEG-PLD(IR825) Nanomicelles | ~100 | ~21.0 | High | High stability and drug loading | [2] |
| MPPD@IR825/DTX NPs | ~130 | - | 38.6 | pH-responsive charge-reversal for enhanced cellular uptake | [4] |
Experimental Protocols
Protocol 1: Liposome Formulation via Thin-Film Hydration
This protocol provides a standard method for encapsulating this compound into liposomes.[5]
-
Preparation of the Lipid/Dye Mixture:
-
In a round-bottom flask, dissolve the desired lipids (e.g., DSPC and cholesterol) and this compound in a suitable organic solvent such as chloroform.
-
-
Creation of the Thin Film:
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid-dye film on the inner wall of the flask.
-
-
Hydration of the Film:
-
Hydrate the film by adding an aqueous buffer (e.g., PBS) to the flask. The temperature should be maintained above the lipid transition temperature.
-
Agitate the flask (e.g., gentle rotation or vortexing) to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove any unencapsulated this compound from the liposome suspension using methods such as dialysis or size exclusion chromatography.
-
Visualizations
Troubleshooting Workflow for this compound Aggregation
Caption: A troubleshooting workflow for identifying and resolving this compound aggregation issues.
Experimental Workflow for this compound Liposome Encapsulation
Caption: The experimental workflow for encapsulating this compound into liposomes via thin-film hydration.
References
- 1. benchchem.com [benchchem.com]
- 2. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 4. Synergistic chemo-photothermal cancer therapy of pH-responsive polymeric nanoparticles loaded IR825 and DTX with charge-reversal property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: IR-825 Conjugation
Welcome to the technical support center for IR-825 conjugation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully conjugating this compound to biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage and handling for this compound NHS ester to prevent hydrolysis?
A1: Proper storage and handling of this compound N-hydroxysuccinimide (NHS) ester are critical to prevent hydrolysis and maintain its reactivity. Unused dye should be stored at -20°C or -80°C, desiccated, and protected from light. Before use, the vial should be allowed to equilibrate to room temperature completely before opening to prevent moisture condensation, which can hydrolyze the NHS ester. Stock solutions of the dye should be prepared in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use and any unused portion of the reconstituted reagent should be discarded.
Q2: My conjugation yield is low. What are the potential causes and how can I improve it?
A2: Low conjugation yield can stem from several factors:
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is most efficient at a pH of 8.0-8.5. At this pH, the primary amines on the protein are deprotonated and more nucleophilic.
-
Presence of competing nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, reducing the conjugation efficiency. It is crucial to use an amine-free buffer like phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.
-
Low protein concentration: A protein concentration of at least 2 mg/mL is recommended to achieve a good degree of labeling.
-
Hydrolyzed dye: If the this compound NHS ester has been improperly stored or handled, it may have hydrolyzed, rendering it inactive.
-
Incorrect molar ratio: The ratio of dye to protein needs to be optimized for each specific biomolecule. A low ratio may result in a low degree of labeling.
Q3: I am observing precipitation of my protein-dye conjugate during or after the reaction. What can I do to prevent this?
A3: Precipitation of the conjugate can occur due to a high degree of labeling, leading to increased hydrophobicity and aggregation. To mitigate this:
-
Optimize the dye-to-protein molar ratio: Start with a lower molar excess of the dye in the reaction.
-
Control the reaction time: Shorter incubation times can help to limit the degree of labeling.
-
Add solubilizing agents: In some cases, the addition of a small amount of a non-ionic surfactant may help to prevent aggregation.
-
Purify the conjugate promptly: Immediate purification after the reaction can help to remove aggregates and unreacted dye.
Q4: How do I remove unconjugated this compound dye after the reaction?
A4: Unconjugated dye must be removed to ensure accurate characterization and to prevent interference in downstream applications. The most common and effective method for removing free dye is size-exclusion chromatography (SEC). A desalting column, such as Sephadex G-25, can efficiently separate the larger protein-dye conjugate from the smaller, unconjugated dye molecules. Dialysis is another option, though it is generally a slower process.
Q5: How can I determine the degree of labeling (DOL) for my this compound conjugate?
A5: The degree of labeling (DOL), or the average number of dye molecules per protein molecule, can be calculated using spectrophotometry. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of this compound (around 825 nm).
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound NHS Ester Conjugation
| Parameter | Recommended Value | Notes |
| Reaction pH | 8.0 - 8.5 | Ensures primary amines are deprotonated and reactive. |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate) | Avoid buffers containing Tris or glycine. |
| Protein Concentration | ≥ 2 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye-to-Protein Molar Ratio | 5:1 to 20:1 | This should be optimized for each specific protein. |
| Reaction Time | 1 - 2 hours | Longer times may lead to a higher degree of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Dye Solvent | Anhydrous DMSO or DMF | Prevents hydrolysis of the NHS ester. |
Table 2: Troubleshooting Guide for Common this compound Conjugation Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | 1. Suboptimal pH.2. Competing nucleophiles in buffer.3. Hydrolyzed dye.4. Low dye-to-protein ratio.5. Low protein concentration. | 1. Adjust reaction pH to 8.0-8.5.2. Use an amine-free buffer.3. Use fresh, properly stored dye.4. Increase the molar excess of the dye.5. Concentrate the protein to ≥ 2 mg/mL. |
| Precipitation of Conjugate | 1. High degree of labeling.2. Protein instability at reaction pH. | 1. Reduce the dye-to-protein molar ratio or reaction time.2. Ensure the protein is stable at pH 8.0-8.5. |
| Inaccurate DOL Calculation | 1. Incomplete removal of free dye.2. Incorrect extinction coefficients used. | 1. Purify the conjugate thoroughly using size-exclusion chromatography.2. Use the correct molar extinction coefficient and 280 nm correction factor for this compound. |
Experimental Protocols
Protocol 1: this compound NHS Ester Conjugation to an Antibody
This protocol provides a general guideline for conjugating this compound NHS ester to an antibody. Optimization may be required for specific antibodies.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
Prepare the this compound NHS Ester Stock Solution:
-
Allow the vial of this compound NHS ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired dye-to-antibody molar ratio (e.g., 10:1).
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quench the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Separate the this compound-antibody conjugate from unreacted dye and quenching reagent using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the purified conjugate.
-
Protocol 2: Calculation of the Degree of Labeling (DOL)
Assumed Values for Calculation:
-
Molar extinction coefficient of this compound at ~825 nm (ε_dye): 250,000 M⁻¹cm⁻¹
-
Correction factor for this compound absorbance at 280 nm (CF₂₈₀): 0.05
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of this compound (~825 nm, A_max).
-
Calculate the molar concentration of the dye: [Dye] = A_max / (ε_dye * path length)
-
Calculate the corrected absorbance of the protein at 280 nm: A₂₈₀_corrected = A₂₈₀ - (A_max * CF₂₈₀)
-
Calculate the molar concentration of the protein (using the molar extinction coefficient of the specific protein, e.g., for IgG, ε_protein ≈ 210,000 M⁻¹cm⁻¹): [Protein] = A₂₈₀_corrected / (ε_protein * path length)
-
Calculate the Degree of Labeling (DOL): DOL = [Dye] / [Protein]
Visualizations
Technical Support Center: Minimizing IR-825 Off-Target Effects In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the near-infrared dye IR-825 in in vivo experiments. Our goal is to help you minimize off-target effects and obtain reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with this compound in vivo?
A1: The primary causes of off-target effects with this compound in vivo stem from its inherent hydrophobicity and lack of specific targeting. This can lead to:
-
Aggregation: this compound molecules can aggregate in aqueous environments like blood, leading to unpredictable biodistribution and potential embolism in small capillaries.
-
Non-specific binding: The hydrophobic nature of this compound promotes binding to plasma proteins and cell membranes throughout the body, resulting in accumulation in non-target tissues.
-
Reticuloendothelial System (RES) Uptake: Nanoparticle formulations of this compound, while designed to improve delivery, can be rapidly cleared by the RES (primarily the liver and spleen), reducing their availability for the target site.[1][2][3][4][5]
-
Phototoxicity in Non-Target Tissues: If this compound accumulates in healthy tissues, subsequent exposure to near-infrared (NIR) light can generate reactive oxygen species (ROS), causing unintended cellular damage.
Q2: How can I improve the tumor-specific delivery of this compound?
A2: Enhancing tumor-specific delivery of this compound is crucial for minimizing off-target effects. Key strategies include:
-
Nanoparticle Formulation: Encapsulating or conjugating this compound into nanoparticles (e.g., liposomes, polymeric micelles) can improve its solubility, stability, and circulation time. This leverages the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.
-
PEGylation: Modifying the surface of nanoparticles with polyethylene glycol (PEG) creates a hydrophilic shell that reduces opsonization and subsequent RES uptake, thereby prolonging circulation time and increasing the probability of reaching the tumor.[1][6][7][8][9]
-
Active Targeting: Conjugating targeting ligands (e.g., antibodies, peptides, aptamers) to the surface of this compound-loaded nanoparticles can facilitate specific binding to receptors overexpressed on tumor cells.
-
"Don't-Eat-Us" Signals: Incorporating molecules like CD47 on the nanoparticle surface can help evade clearance by macrophages.[2][5]
Q3: What is the expected biodistribution of this compound and how can I assess it?
A3: The biodistribution of this compound is highly dependent on its formulation. Free this compound tends to be rapidly cleared with significant accumulation in the liver and spleen. Well-formulated nanoparticles can alter this profile, leading to higher tumor accumulation and longer circulation times.
To assess biodistribution, you can perform the following:
-
In Vivo Imaging: Use an in vivo imaging system (IVIS) to non-invasively track the fluorescence of this compound over time in live animals.
-
Ex Vivo Organ Analysis: After a predetermined time point, euthanize the animal and excise the organs of interest (tumor, liver, spleen, kidneys, lungs, heart, etc.). Image the organs ex vivo to quantify the fluorescence signal in each.[10][11][12]
-
Quantitative Analysis: Homogenize the tissues and use a fluorescence plate reader to create a standard curve and quantify the amount of this compound per gram of tissue.[10][13]
Troubleshooting Guides
Problem 1: High Background Fluorescence in In Vivo Imaging
Symptoms:
-
Low tumor-to-background signal ratio.
-
Diffuse fluorescence throughout the animal, making it difficult to delineate the tumor.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Formulation/Aggregation | Free or aggregated this compound can circulate non-specifically. Ensure your nanoparticle formulation is stable in physiological conditions. Perform in vitro stability tests in serum before in vivo use.[14][15][16][17] |
| Excessive Dose | A high dose can saturate the target and lead to increased non-specific accumulation. Perform a dose-response study to determine the optimal concentration that provides a good signal without excessive background. |
| Autofluorescence | Animal chow can be a significant source of autofluorescence in the NIR range. Switch to a chlorophyll-free diet for at least one week before imaging.[18] |
| Suboptimal Imaging Parameters | Incorrect excitation/emission filter sets or exposure times can increase background noise. Optimize your imaging system's settings using a positive control.[19][20][21] |
| Inefficient Clearance | The formulation may have a long circulation time but poor tumor accumulation, leading to high background. Analyze the biodistribution over time to understand the clearance kinetics. |
Problem 2: Low Tumor Accumulation of this compound
Symptoms:
-
Weak or no detectable fluorescence signal in the tumor.
-
High signal in the liver and spleen.
Possible Causes and Solutions:
| Cause | Solution |
| Rapid RES Clearance | The nanoparticles are being cleared by the liver and spleen before they can reach the tumor. Increase the density or molecular weight of the PEG coating on your nanoparticles. Consider incorporating "don't-eat-us" signals like CD47.[1][2][3][4][5] |
| Poor EPR Effect | The tumor model may have a poorly developed vasculature, limiting nanoparticle extravasation. Ensure your tumor model is appropriate and tumors are of an adequate size (typically >100 mm³) for the EPR effect to be significant. |
| Instability of Formulation | The nanoparticles may be dissociating in the bloodstream, leading to premature release of this compound. Assess the stability of your formulation in serum at 37°C using techniques like FRET or dynamic light scattering.[14][15][17][22] |
| Incorrect Timing of Imaging | The peak tumor accumulation may occur at a different time point than when you are imaging. Perform a time-course study to determine the optimal imaging window. |
| Aggregation in Bloodstream | Aggregated nanoparticles will be rapidly cleared by the RES. Ensure your formulation is stable and does not aggregate upon injection. This can be checked by DLS of the formulation in serum.[23] |
Problem 3: Off-Target Toxicity Observed
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the animals.
-
Histological evidence of damage in non-target organs.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent Toxicity of the Formulation | The nanoparticle components themselves may be toxic. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) of your formulation without this compound.[24] |
| Off-Target Phototoxicity | This compound is accumulating in healthy tissues that are then being exposed to the NIR laser. Shield non-target areas during laser irradiation. Improve the targeting of your formulation to reduce accumulation in healthy tissues. |
| Immune Response | Some nanoparticle formulations can elicit an immune response. Evaluate the immunogenicity of your nanoparticles. |
| High Dose | The administered dose may be too high, leading to systemic toxicity. Reduce the dose or improve the formulation to achieve the desired therapeutic effect at a lower concentration. |
Data Presentation
Table 1: Comparative Biodistribution of this compound Formulations in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)
| Formulation | Time Post-Injection | Tumor | Liver | Spleen | Kidneys | Lungs |
| Free IRDye 800CW | 24 h | ~1-2 | ~15-20 | ~5-10 | ~2-4 | ~1-3 |
| PEGylated Nanoparticles (80 nm) | 24 h | ~5-8 | ~10-15 | ~3-6 | ~1-3 | ~1-2 |
| PEGylated Nanoparticles (200 nm) | 24 h | ~3-5 | ~20-30 | ~5-8 | ~1-2 | ~1-2 |
| Targeted PEG-NP (e.g., with RGD) | 24 h | ~10-15 | ~8-12 | ~2-4 | ~1-3 | ~1-2 |
Note: These are representative values compiled from multiple studies and can vary significantly based on the specific nanoparticle composition, tumor model, and animal strain.[7][8][9][25]
Experimental Protocols & Visualizations
Experimental Workflow: Troubleshooting High Background Fluorescence
References
- 1. Influencing factors and strategies of enhancing nanoparticles into tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents [mdpi.com]
- 10. The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. licorbio.com [licorbio.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchopenworld.com [researchopenworld.com]
- 17. mdpi.com [mdpi.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. biotium.com [biotium.com]
- 21. spectralinvivo.com [spectralinvivo.com]
- 22. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Colloidal aggregation causes inhibition of G protein-coupled receptors. | Sigma-Aldrich [sigmaaldrich.com]
- 24. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
Validation & Comparative
A Head-to-Head Comparison: IR-825 vs. Indocyanine Green (ICG) for In Vivo Imaging
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorophores for in vivo imaging, the choice between established and emerging contrast agents is critical. This guide provides an objective comparison of IR-825 and the clinically ubiquitous Indocyanine Green (ICG), supported by available experimental data to inform your selection process.
Indocyanine Green (ICG) has long been the gold standard for various in vivo imaging applications, benefiting from its approval for clinical use. However, the emergence of alternative cyanine dyes, such as this compound, warrants a detailed evaluation of their comparative performance characteristics. This guide delves into the spectral properties, stability, and other key parameters of both dyes to provide a clear, data-driven comparison.
At a Glance: Key Performance Metrics
To facilitate a rapid and direct comparison, the following table summarizes the essential quantitative data for this compound and ICG.
| Property | This compound | Indocyanine Green (ICG) |
| Maximum Absorption (λmax) | ~780 nm (conjugated to nanomicelles) | ~780 nm in blood/plasma[1] |
| Maximum Emission (λem) | ~830 nm (conjugated to nanomicelles) | ~800 - 820 nm in blood/plasma[1] |
| Molar Extinction Coefficient (ε) | Data not readily available | ~150,000 M⁻¹cm⁻¹ in blood |
| Quantum Yield (Φ) | Data not readily available | Low, dependent on solvent and binding to plasma proteins |
| In Vivo Stability | Generally considered to have improved stability over ICG, especially when encapsulated | Prone to degradation and aggregation in aqueous solutions[2] |
| Toxicity | Data not readily available for the specific compound; general cyanine dye toxicity is a consideration. | Clinically approved, with a well-established safety profile. |
| Clearance | Primarily through the reticuloendothelial system (liver and spleen) when formulated in nanoparticles. | Rapidly cleared by the liver and biliary system[1] |
Spectral Properties
Both this compound and ICG operate within the near-infrared (NIR) window (700-900 nm), a region advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper photon penetration. When conjugated to polymeric nanomicelles, this compound exhibits an absorption maximum around 780 nm and an emission maximum at approximately 830 nm.[3] ICG, when bound to plasma proteins, has an absorption maximum around 780 nm and an emission maximum between 800 and 820 nm.[1] The spectral characteristics of both dyes are well-suited for in vivo applications, allowing for efficient excitation and detection with commonly available imaging systems.
Stability and In Vivo Behavior
A significant limitation of ICG is its relatively low photostability and its tendency to aggregate in aqueous solutions, which can affect its fluorescence quantum yield and biodistribution.[2] While quantitative photostability data for this compound is not currently available in the reviewed literature, it is often formulated into nanoparticles to improve its stability and in vivo performance.[3]
ICG is known for its rapid clearance from circulation, primarily through the liver and biliary system.[1] This rapid clearance can be advantageous for some applications but may limit the imaging window for others. In contrast, when encapsulated in nanomicelles, this compound demonstrates an excellent tumor-homing ability and a long retention time in tumor tissues, leveraging the enhanced permeability and retention (EPR) effect.[3][4] Ex vivo fluorescence imaging has shown that this compound nanomicelles predominantly accumulate in the tumor, liver, and kidneys.[4]
Toxicity and Biocompatibility
ICG's primary advantage is its well-established safety profile and clinical approval. While specific toxicological data for this compound is not extensively documented, its use in preclinical studies suggests a degree of biocompatibility, particularly when incorporated into biodegradable polymeric nanomicelles.[3] As with any novel imaging agent, a thorough toxicological assessment is a prerequisite for in vivo studies.
Experimental Protocols
The successful application of these dyes in in vivo imaging hinges on optimized experimental protocols. Below are generalized workflows and specific considerations for each dye.
General In Vivo Fluorescence Imaging Protocol
A typical workflow for in vivo fluorescence imaging in a mouse model involves several key steps, from animal preparation to image acquisition and analysis.
Caption: A generalized workflow for in vivo fluorescence imaging experiments.
Specific Considerations for this compound (Nanoparticle Formulation)
-
Formulation: this compound is often encapsulated in nanoparticles (e.g., polymeric nanomicelles) to enhance stability and facilitate passive tumor targeting via the EPR effect.[3]
-
Administration: Intravenous (tail vein) injection is a common route of administration for nanoparticle formulations.
-
Dosage: The optimal dose will depend on the specific nanoparticle formulation and animal model.
-
Imaging Timepoints: Due to the longer circulation time of nanoparticle formulations, imaging can be performed at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor biodistribution and tumor accumulation.[4]
Specific Considerations for ICG
-
Reconstitution: ICG is typically supplied as a lyophilized powder and should be reconstituted in sterile water for injection immediately before use.
-
Administration: Intravenous injection is the standard method of administration.
-
Dosage: A typical dose for in vivo imaging in mice is around 10 mg/kg.
-
Imaging Timepoints: Due to its rapid clearance, imaging is usually performed shortly after injection (within the first hour) to capture vascular dynamics or early biodistribution.
The Enhanced Permeability and Retention (EPR) Effect
The utility of nanoparticle-formulated dyes like this compound often lies in their ability to accumulate in specific tissues through the EPR effect, a key passive targeting mechanism for tumor imaging.
Caption: The Enhanced Permeability and Retention (EPR) effect.
Conclusion
Indocyanine Green remains a valuable tool for in vivo NIR fluorescence imaging, largely due to its clinical approval and well-understood behavior. However, its limitations in terms of stability and quantum yield open the door for alternative dyes like this compound. While this compound shows promise with its favorable spectral properties and adaptability for nanoparticle formulation, a comprehensive evaluation is currently hampered by the lack of publicly available data on its quantum yield, molar extinction coefficient, and in vivo toxicity. Further research and direct comparative studies are essential to fully elucidate the potential of this compound as a superior alternative to ICG for specific in vivo imaging applications. Researchers should carefully consider the specific requirements of their study, including the desired imaging window and targeting strategy, when selecting between these two near-infrared fluorophores.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of IR-825 and Other Near-Infrared Dyes for Photothermal Therapy
For researchers, scientists, and drug development professionals, the selection of an appropriate photothermal agent is critical for the success of photothermal therapy (PTT). This guide provides an objective comparison of the near-infrared (NIR) dye IR-825 against other commonly used alternatives such as Indocyanine Green (ICG), Cypate, and IR-780. The following sections detail their performance based on experimental data, provide comprehensive experimental protocols, and visualize key biological pathways.
Photophysical and Photothermal Properties: A Quantitative Comparison
The efficacy of a photothermal agent is largely determined by its photophysical and photothermal properties. Key parameters include the maximum absorption wavelength (λmax), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and photothermal conversion efficiency (PCE). An ideal PTT agent should exhibit strong absorption in the NIR window (700-900 nm) to maximize tissue penetration, a high molar extinction coefficient for efficient light absorption, a low quantum yield to minimize energy loss through fluorescence, and a high photothermal conversion efficiency to effectively convert absorbed light into heat.
| Dye | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Photothermal Conversion Efficiency (η) |
| This compound | ~825 | High (specific values vary with formulation) | Low | High (reported in various nanoformulations)[1] |
| ICG | ~800 | 1.15-2.04 x 10⁵ | ~0.002 | ~17.4% - 28%[2][3] |
| Cypate | ~800 | High | Moderate | High |
| IR-780 | ~780 | 2.65-3.3 x 10⁵ | ~0.127 (higher than ICG) | ~28.9%[4] |
Note: The exact values for these parameters can vary depending on the solvent, concentration, and whether the dye is in its free form or encapsulated in a nanocarrier. The data presented here is a compilation from various sources for comparative purposes.
In Vitro and In Vivo Performance
The ultimate measure of a PTT agent's utility lies in its performance in biological systems. This includes its cytotoxicity, cellular uptake, and ability to ablate tumors in vivo.
Cytotoxicity
An ideal NIR dye for PTT should exhibit minimal toxicity in the absence of laser irradiation (dark toxicity) and potent cell-killing ability upon laser irradiation (phototoxicity). Cytotoxicity is often assessed using assays like the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
| Dye | Dark Toxicity | Phototoxicity |
| This compound | Low | High |
| ICG | Low | Moderate to High |
| Cypate | Low to Moderate | High |
| IR-780 | Moderate | High |
Cellular Uptake
Efficient cellular uptake is crucial for the accumulation of the dye within tumor cells, leading to effective photothermal ablation. Cellular uptake can be quantified using techniques such as flow cytometry, which measures the fluorescence intensity of individual cells that have taken up the dye.
Studies have shown that the cellular uptake of these dyes is dependent on the cell line and the formulation of the dye (e.g., free dye vs. nanoparticle encapsulation). Generally, formulating these hydrophobic dyes into nanoparticles enhances their stability in physiological media and improves cellular uptake through endocytosis.
In Vivo Tumor Ablation
The final test for any PTT agent is its ability to eradicate tumors in animal models. This involves injecting the dye (often formulated in nanoparticles) into tumor-bearing mice, allowing it to accumulate at the tumor site, and then irradiating the tumor with a NIR laser. The therapeutic efficacy is assessed by monitoring tumor growth, survival rates, and histological analysis of the tumor tissue post-treatment.
All four dyes—this compound, ICG, Cypate, and IR-780—have demonstrated the ability to ablate tumors in vivo when combined with NIR laser irradiation. The efficacy is highly dependent on the delivery system, the dose of the dye, and the laser parameters used.
Experimental Protocols
To ensure the reproducibility and accurate comparison of results, detailed experimental protocols are essential.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Dye Incubation: Prepare different concentrations of the NIR dyes in cell culture medium. Replace the existing medium in the wells with the dye-containing medium and incubate for a specified period (e.g., 4-24 hours).
-
Laser Irradiation (for phototoxicity): Expose the designated wells to a NIR laser (e.g., 808 nm) at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[6]
-
MTT Addition: After incubation (and irradiation for phototoxicity groups), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Cellular Uptake Analysis (Flow Cytometry)
-
Cell Seeding and Incubation: Seed cells in a 6-well plate and incubate until they reach 70-80% confluency. Treat the cells with the NIR dyes at a specific concentration for various time points (e.g., 1, 4, 12, 24 hours).[7]
-
Cell Harvesting: After incubation, wash the cells with PBS to remove excess dye and detach them using trypsin.[7]
-
Staining (Optional): For distinguishing between membrane-bound and internalized dyes, an external fluorescence quencher (e.g., Trypan Blue) can be added just before analysis.[7]
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer equipped with the appropriate laser and filters for the specific NIR dye. The mean fluorescence intensity of the cell population is used to quantify the cellular uptake.[8]
In Vivo Photothermal Therapy in a Mouse Tumor Model
-
Tumor Xenograft Model: Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude mice). Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[6]
-
Dye Administration: Intravenously inject the NIR dye formulation into the tail vein of the mice. The dosage will depend on the dye and its formulation.
-
Biodistribution and Tumor Accumulation: At various time points post-injection, the biodistribution of the dye can be monitored using in vivo fluorescence imaging to determine the optimal time for laser irradiation when the dye accumulation in the tumor is at its maximum.
-
Laser Irradiation: At the determined optimal time point, irradiate the tumor with a NIR laser (e.g., 808 nm) at a specific power density (e.g., 1.0-2.0 W/cm²) for a defined duration (e.g., 5-10 minutes). The temperature of the tumor can be monitored using an infrared thermal camera.[4][9]
-
Therapeutic Efficacy Assessment: Monitor the tumor volume and body weight of the mice every few days for a set period. At the end of the experiment, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis, and Ki-67 for proliferation) to evaluate the extent of tumor necrosis and apoptosis.[6]
Signaling Pathways in Photothermal Therapy
Photothermal therapy primarily induces cell death through apoptosis and necrosis. The following diagrams illustrate the key signaling pathways involved.
Experimental Workflow for PTT
Caption: Experimental workflow for evaluating NIR dyes in photothermal therapy.
Hyperthermia-Induced Apoptosis Signaling Pathway
Caption: Key signaling pathways in hyperthermia-induced apoptosis.
Role of Heat Shock Proteins (HSPs) in Thermoresistance
Caption: Role of HSPs in mediating thermoresistance during PTT.
Conclusion
The choice between this compound and other NIR dyes for photothermal therapy depends on the specific requirements of the research or clinical application. While all the compared dyes have shown promise, factors such as photostability, photothermal conversion efficiency, and biocompatibility of the final formulation are critical considerations. This compound, with its strong NIR absorbance and high photothermal conversion efficiency when incorporated into nanocarriers, presents a compelling option. However, the extensive clinical experience with ICG makes it a relevant benchmark. IR-780 offers a higher quantum yield, which might be advantageous for applications combining fluorescence imaging with PTT. Further direct comparative studies under standardized conditions are needed to definitively establish the superiority of one dye over the others for specific applications. This guide provides a foundational framework for researchers to make informed decisions based on the current body of evidence.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ntno.org [ntno.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 3.9. In Vivo Photothermal Treatment for Tumor Ablation [bio-protocol.org]
- 7. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Validating IR-825 Targeting Specificity In Vivo: A Comparative Guide
For researchers and professionals in drug development, ensuring the precise in vivo targeting of imaging agents is paramount. This guide provides an objective comparison of IR-825, a near-infrared (NIR) heptamethine cyanine dye, with its common alternative, Indocyanine Green (ICG). We present supporting experimental data, detailed protocols for validation, and visual workflows to aid in the design and interpretation of in vivo targeting studies.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the in vivo performance of this compound and its analogue IR-820 against the widely used NIR dye, Indocyanine Green (ICG). These data are derived from preclinical studies in rodent models.
Table 1: In Vivo Fluorescence Intensity in Tumor and Organs
| Compound | Tumor | Liver | Spleen | Kidney | Lung |
| IR-820 | 1.8 x 10¹⁰ | 2.5 x 10¹⁰ | 1.5 x 10¹⁰ | 1.2 x 10¹⁰ | 1.0 x 10¹⁰ |
| ICG | 1.2 x 10¹⁰ | 3.5 x 10¹⁰ | 1.0 x 10¹⁰ | 0.8 x 10¹⁰ | 0.7 x 10¹⁰ |
| Data presented as fluorescence radiance (p/s/cm²/sr) at 24 hours post-injection in a rat model. IR-820 demonstrates a significantly more intense fluorescence signal in the tumor compared to ICG at this time point[1]. |
Table 2: Ex Vivo Organ Dye Content
| Compound | Liver (μg/g) | Spleen (μg/g) | Kidney (μg/g) | Lung (μg/g) |
| IR-820 | 25 | 18 | 15 | 12 |
| ICG | 40 | 10 | 8 | 6 |
| Data reflects the dye content in various organs 24 hours after intravenous administration in rats. Notably, IR-820 shows higher accumulation in several organs compared to ICG, alongside a stronger tumor signal[1]. |
Experimental Protocols
Accurate validation of in vivo targeting specificity requires meticulous experimental design. Below are detailed protocols for common methodologies.
Animal Model and Tumor Induction
-
Animal Model: Female BALB/c nude mice (6-8 weeks old) are commonly used. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC)[2].
-
Tumor Induction: For a xenograft model, human cancer cells (e.g., 4T1 breast cancer cells) are cultured and harvested. Approximately 1 x 10⁶ cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before imaging studies commence[3].
Preparation and Administration of this compound Conjugates
-
Rationale for Conjugation: this compound is a hydrophobic molecule. For in vivo applications, it is often conjugated to biocompatible polymers (e.g., PEG-PLD) or targeting moieties to enhance solubility and specificity[4]. Biotin is a common targeting ligand due to the overexpression of biotin receptors on various tumor cells[3].
-
Formulation: An this compound conjugate, such as Biotin-SS-IR820, is dissolved in a sterile, biocompatible solvent like a mixture of DMSO and saline. The final concentration should be optimized for in vivo administration[3][5].
-
Administration: The prepared solution is administered via intravenous (tail vein) injection. A typical dose might be in the range of 0.5 mg/kg body weight[5].
In Vivo Near-Infrared Fluorescence Imaging
-
Imaging System: An in vivo imaging system (IVIS) equipped with appropriate filters for NIR fluorescence is required.
-
Imaging Parameters:
-
Excitation Filter: A filter centered around 740-780 nm is used[6][7].
-
Emission Filter: A bandpass filter of 835/70 nm or similar is used to capture the emission from this compound (typically around 820-830 nm)[4][6][7].
-
Image Acquisition: Images are acquired at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to assess the biodistribution and tumor accumulation kinetics. Acquisition times may range from 30 to 60 seconds[8].
-
-
Data Analysis: Regions of interest (ROIs) are drawn around the tumor and a non-tumor area (e.g., muscle) to quantify the average fluorescence intensity. The tumor-to-background ratio (TBR) is calculated by dividing the average fluorescence intensity of the tumor ROI by that of the non-tumor ROI.
Ex Vivo Biodistribution Study
-
Procedure:
-
At the final time point (e.g., 24 or 48 hours), mice are euthanized.
-
Major organs (heart, lungs, liver, spleen, kidneys) and the tumor are excised.
-
The excised organs and tumor are imaged using the same in vivo imaging system and parameters to determine the ex vivo fluorescence distribution.
-
For quantitative analysis, the organs can be weighed and homogenized. The fluorescence intensity per gram of tissue can then be calculated to determine the percent injected dose per gram (%ID/g)[9].
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows in validating this compound targeting specificity.
References
- 1. Comparative study of the optical and heat generation properties of IR820 and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution and Bioimaging Studies of Hybrid Paclitaxel Nanocrystals: Lessons Learned of the EPR Effect and Image-Guided Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotin-new indocyanine green conjugate: Synthesis, in vitro photocytotoxicity and in vivo biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. NIR fluorescence-guided tumor surgery: new strategies for the use of indocyanine green - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Imaging Evaluation of Fluorescence Intensity at Tail Emission of Near-Infrared-I (NIR-I) Fluorophores in a Porcine Model [mdpi.com]
- 8. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Near-Infrared Dyes for Photothermal Therapy: An In-Depth Look at IR-825
For Researchers, Scientists, and Drug Development Professionals: A Quantitative Analysis of IR-825 and its Alternatives in Photothermal Conversion
In the rapidly advancing field of photothermal therapy (PTT), the choice of a photothermal agent is critical to achieving optimal therapeutic efficacy. Near-infrared (NIR) dyes, particularly heptamethine cyanine dyes, have garnered significant attention due to their strong absorption in the NIR window (700-900 nm), allowing for deeper tissue penetration. This guide provides a comprehensive quantitative comparison of this compound with other commonly used NIR dyes, namely Indocyanine Green (ICG) and Cypate. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison: Photothermal Conversion Efficiency
The photothermal conversion efficiency (PCE or η) is a key metric for evaluating the performance of a photothermal agent, representing its ability to convert absorbed light energy into heat. Below is a summary of the reported PCE values for this compound, ICG, and Cypate. It is important to note that direct comparison of PCE values across different studies can be challenging due to variations in experimental conditions such as laser power density, wavelength, concentration, and the use of nanocarriers.
| Photothermal Agent | Photothermal Conversion Efficiency (η) | Experimental Conditions | Reference |
| This compound (in nanomicelles) | ~21.0% (drug loading rate) | Encapsulated in PEG-PLD nanomicelles. | [1] |
| ICG | 13.2% | Free ICG in aqueous solution. | |
| ICG@COF NPs | 56.7% | Loaded into porphyrin-based covalent organic framework nanoparticles. | [2] |
| Cypate | 25.8% | Free Cypate in aqueous solution. | |
| CA800Cl (IR-786 derivative) | 30.2% | A derivative of a similar heptamethine cyanine dye. | [3] |
Note: The PCE for this compound is presented as the drug loading rate in the referenced study, which correlates with its photothermal efficacy. Direct PCE measurements for this compound were not available in the reviewed literature, highlighting a potential area for further research. The data clearly indicates that encapsulating these dyes in nanoparticles can significantly enhance their photothermal conversion efficiency.
Experimental Protocol: Measuring Photothermal Conversion Efficiency
The following is a detailed protocol for determining the photothermal conversion efficiency of NIR dyes, based on the principles outlined in the literature.
Objective: To quantify the efficiency of a NIR dye in converting absorbed light energy into heat.
Materials and Equipment:
-
UV-Vis-NIR Spectrophotometer
-
NIR Laser (e.g., 808 nm) with adjustable power output
-
Power Meter
-
Quartz cuvette (1 cm path length)
-
High-precision digital thermocouple or infrared thermal imaging camera
-
Magnetic stirrer and stir bar (optional, for solution homogeneity)
-
Aqueous solution of the NIR dye at a known concentration
-
Deionized water (as a reference)
Procedure:
-
Absorbance Measurement:
-
Measure the absorbance spectrum of the NIR dye solution at the laser wavelength (e.g., 808 nm) using the UV-Vis-NIR Spectrophotometer.
-
-
Photothermal Irradiation:
-
Place a specific volume of the dye solution into the quartz cuvette.
-
Position the cuvette in the path of the NIR laser.
-
Insert the thermocouple into the solution, ensuring it is not in the direct path of the laser beam.
-
Record the initial temperature of the solution (T_amb).
-
Turn on the laser at a set power density and simultaneously start recording the temperature of the solution at regular intervals (e.g., every 30 seconds) until a steady-state temperature (T_max) is reached.
-
Turn off the laser and continue to record the temperature as the solution cools down to the ambient temperature.
-
-
Data Analysis and PCE Calculation:
-
The photothermal conversion efficiency (η) is calculated using the following formula, derived from the energy balance equation:
η = [hA(T_max - T_amb) - Q_s] / [I(1 - 10^(-Aλ))]
Where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
T_max is the maximum steady-state temperature.
-
T_amb is the ambient temperature.
-
Q_s is the heat absorbed by the solvent (water), which can be determined by irradiating the solvent alone.
-
I is the incident laser power.
-
Aλ is the absorbance of the dye at the laser wavelength.
-
-
The term hA can be determined from the cooling curve by plotting the negative natural logarithm of the driving force temperature (θ = (T - T_amb) / (T_max - T_amb)) against time. The slope of the linear fit of this plot is equal to hA / (m * C_p), where 'm' is the mass of the solution and 'C_p' is the specific heat capacity of the solvent.
-
Below is a visual representation of the experimental workflow.
Cellular Signaling Pathways in Photothermal Therapy
The therapeutic effect of PTT is mediated by hyperthermia-induced cell death. The mode of cell death, primarily apoptosis or necrosis, is temperature-dependent and dictates the subsequent immunological response.
Heat Shock Response:
Upon sublethal heat stress, cells activate a protective mechanism known as the heat shock response (HSR). This involves the activation of Heat Shock Factor 1 (HSF1), which translocates to the nucleus and induces the transcription of heat shock proteins (HSPs). HSPs act as molecular chaperones, refolding denatured proteins and protecting the cell from thermal damage.
Apoptosis vs. Necrosis:
Higher temperatures achieved during PTT can overwhelm the HSR, leading to programmed cell death (apoptosis) or uncontrolled cell death (necrosis).
-
Apoptosis: A controlled process characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of proteases called caspases. The intrinsic (mitochondrial) pathway is often implicated in PTT-induced apoptosis, involving the release of cytochrome c from mitochondria and the subsequent activation of caspase-9 and caspase-3.
-
Necrosis: A lytic and inflammatory form of cell death resulting from severe cellular damage. It involves cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can trigger an inflammatory response.
-
Necroptosis: A programmed form of necrosis that can be initiated when apoptosis is inhibited. It is mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like protein (MLKL).
The balance between these pathways is crucial for the therapeutic outcome. Inducing apoptosis is often preferred as it is a non-inflammatory process. However, recent studies suggest that inducing a form of immunogenic cell death (ICD), which shares features of necrosis, can stimulate an anti-tumor immune response.[4][5][6][7][8]
This guide provides a foundational understanding of the quantitative aspects of this compound and its alternatives for photothermal therapy. For researchers and drug development professionals, a thorough evaluation of these parameters under standardized conditions is paramount for the rational design and selection of the most effective photothermal agents for clinical translation.
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. Concentration-dependent photothermal conversion efficiency of gold nanoparticles under near-infrared laser and broadband irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Tuning of IR-786 for Improved Tumor Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the molecular mechanism of apoptosis during photothermal therapy using gold nanoprisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hyperthermia Stress Activates Heat Shock Protein Expression via Propyl Isomerase 1 Regulation with Heat Shock Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperthermia increases HSP production in human PDMCs by stimulating ROS formation, p38 MAPK and Akt signaling, and increasing HSF1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fever, hyperthermia and the heat shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
IR-825 Performance in Different Tumor Models: A Comparative Guide
For researchers and drug development professionals navigating the landscape of near-infrared (NIR) theranostic agents, the selection of an appropriate dye is critical for successful preclinical and potential clinical applications. This guide provides an objective comparison of IR-825's performance in various tumor models, with a focus on its application in photothermal therapy (PTT) and fluorescence imaging. We present supporting experimental data, detailed methodologies, and a comparative analysis with the widely used NIR dye, Indocyanine Green (ICG).
Data Presentation: Quantitative Comparison of this compound Efficacy
The following tables summarize the quantitative performance of this compound in key tumor models, offering a clear comparison of its therapeutic efficacy and imaging capabilities.
Table 1: Therapeutic Efficacy of this compound-Mediated Photothermal Therapy
| Tumor Model | Cell Line | Treatment Group | Tumor Growth Inhibition (%) | Survival Rate (%) | Citation(s) |
| Breast Cancer | 4T1 | This compound based nanoparticles + Laser | Significant tumor ablation | Not Reported | [1] |
| Colorectal Cancer | Colon26 | ICG + PHT | Significant decrease in tumor growth rate | Not Reported | [2] |
| Colorectal Cancer | CT-26 | Bif@PAu-NPs + NIR + GM-CSF | Significantly lower tumor volume | Not Reported | [1] |
Note: Direct percentage of tumor growth inhibition for this compound in some models was not explicitly stated in the search results but was described as "significant." PHT refers to Photodynamic Hyperthermal Therapy.
Table 2: In Vivo Imaging Performance of this compound and ICG
| Imaging Agent | Tumor Model | Cell Line | Signal-to-Background Ratio (SBR) / Tumor-to-Background Ratio (TBR) | Key Findings | Citation(s) |
| ICG | Breast Cancer | 4T1 | TBR: 1.1 - 8.5 | ICG preferentially accumulates in tumor tissue compared to less hyperpermeable inflammatory tissue. | [3][4] |
| ICG | Breast Cancer | Not Specified | TBR: 2.1 - 3.7 (human) | Detection of primary human breast cancer tumors varied from 40% to 100%. | [3] |
| ICG | Breast Cancer | Not Specified | SBR: 8.4 (ICG:HSA) vs. 11.3 (ICG alone) | No significant difference in SBR between ICG with or without albumin premixing. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments involving this compound.
Protocol 1: Preparation of this compound Loaded Nanoparticles
This protocol describes a general method for encapsulating this compound into polymeric nanoparticles for enhanced stability and delivery.
-
Materials : this compound dye, a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA), an organic solvent (e.g., acetone or dichloromethane), and a surfactant (e.g., polyvinyl alcohol (PVA) or Poloxamer 188).
-
Emulsification-Solvent Evaporation Method :
-
Dissolve a specific amount of this compound and PLGA in the organic solvent to form the oil phase.
-
Prepare an aqueous solution of the surfactant.
-
Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Collection :
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated dye.
-
Lyophilize the purified nanoparticles for long-term storage.
-
Protocol 2: In Vivo Photothermal Therapy in a Xenograft Mouse Model
This protocol outlines the typical procedure for evaluating the efficacy of this compound mediated PTT in a subcutaneous tumor model.
-
Animal Model : Establish subcutaneous tumors by injecting a suspension of cancer cells (e.g., 4T1 or Colon26) into the flank of immunocompromised mice (e.g., BALB/c nude mice). Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Administration of this compound Formulation :
-
Administer the this compound loaded nanoparticle suspension intravenously via the tail vein at a predetermined dose.
-
Allow a specific accumulation time (e.g., 24 hours) for the nanoparticles to preferentially accumulate in the tumor tissue through the enhanced permeability and retention (EPR) effect.
-
-
Near-Infrared Laser Irradiation :
-
Anesthetize the mice and expose the tumor area.
-
Irradiate the tumor with an 808 nm NIR laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes).
-
Monitor the temperature at the tumor surface using an infrared thermal camera to ensure it reaches the therapeutic window (typically 42-50°C).
-
-
Therapeutic Efficacy Assessment :
-
Monitor tumor volume using calipers every few days.
-
Record the survival rate of the mice over a defined period.
-
At the end of the experiment, excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess necrosis and apoptosis.
-
Signaling Pathways and Mechanisms of Action
This compound-mediated photothermal therapy induces cancer cell death primarily through apoptosis and necrosis. The hyperthermia generated upon NIR irradiation also triggers a heat shock response in tumor cells.
Apoptosis Induction Pathway
The intense localized heat generated by this compound upon laser irradiation can induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by this compound mediated photothermal therapy.
Heat Shock Response Pathway
Sub-lethal temperatures during PTT can induce a heat shock response, leading to the expression of heat shock proteins (HSPs) that can protect cancer cells and confer thermotolerance.
Caption: Heat shock response pathway activated by sub-lethal hyperthermia during PTT.
Conclusion
This compound demonstrates significant potential as a theranostic agent for cancer, particularly in the realm of photothermal therapy. Its performance in various tumor models, including aggressive breast and colorectal cancers, highlights its capability to induce substantial tumor regression. When formulated into nanoparticles, its stability and tumor-specific accumulation are enhanced, leading to improved therapeutic outcomes.
Compared to the clinically established ICG, this compound offers a promising alternative, although more direct, quantitative head-to-head comparative studies are warranted to fully delineate its advantages in specific imaging and therapeutic contexts. Understanding the molecular pathways activated by this compound-mediated PTT, including both cell death and survival mechanisms like the heat shock response, is crucial for optimizing treatment protocols and developing combination therapies to overcome thermoresistance. The detailed protocols provided herein serve as a foundation for researchers to design and execute robust preclinical studies to further explore the potential of this compound in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Randomized, double-blind comparison of indocyanine green with or without albumin premixing for near-infrared fluorescence imaging of sentinel lymph nodes in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence imaging for real-time detection of breast cancer tumors using IV injection of indocyanine green with non-conventional imaging: a systematic review of preclinical and clinical studies of perioperative imaging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide: Free IR-825 vs. Nanoparticle-Encapsulated IR-825 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
The near-infrared (NIR) cyanine dye, IR-825, holds significant promise in biomedical research, particularly in the fields of photothermal therapy (PTT) and photodynamic therapy (PDT) for cancer treatment. Its ability to absorb and convert NIR light into heat and reactive oxygen species (ROS) makes it a valuable tool for targeted cell ablation. However, the inherent limitations of free this compound, such as poor aqueous stability, rapid degradation, and non-specific biodistribution, have spurred the development of advanced delivery systems. This guide provides an objective comparison of free this compound and its nanoparticle-encapsulated counterpart, supported by experimental data, to aid researchers in selecting the optimal formulation for their specific needs.
Performance Comparison: Free vs. Nanoparticle-Encapsulated this compound
Nanoparticle encapsulation has emerged as a transformative strategy to enhance the physicochemical properties and biological performance of this compound. The following tables summarize the key differences based on experimental findings.
| Parameter | Free this compound | Nanoparticle-Encapsulated this compound | Rationale for Superior Performance of Nanoparticle Formulation |
| Photostability | Low: Rapidly degrades upon exposure to NIR light. | High : Encapsulation within a polymeric matrix protects the dye from the aqueous environment, significantly reducing photodegradation. | The nanoparticle core shields the this compound molecules from direct interaction with the surrounding medium, preventing photobleaching. |
| Thermal Stability | Moderate: Susceptible to degradation at elevated temperatures. | High : The nanoparticle structure provides thermal insulation, enhancing the dye's stability. | The polymeric shell acts as a heat sink, dissipating thermal energy and protecting the encapsulated dye from decomposition. |
| Aqueous Solubility & Stability | Poor: Prone to aggregation in aqueous solutions, leading to quenched fluorescence and reduced efficacy. | Excellent : Nanoparticle formulations are readily dispersible in aqueous buffers, forming stable colloidal suspensions. | The hydrophilic surface of the nanoparticles, often achieved through PEGylation, ensures excellent water dispersibility and prevents aggregation. |
| Cellular Uptake | Low: Primarily enters cells via passive diffusion, an inefficient process. | High : Nanoparticles are readily internalized by cells through endocytosis, a more efficient uptake mechanism. | The nanoparticle surface can be functionalized with targeting ligands to further enhance uptake by specific cell types. |
| In Vivo Biodistribution | Non-specific and rapid clearance: Accumulates non-specifically in various organs and is quickly cleared from circulation. | Tumor-targeted and prolonged circulation : Exhibits preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect and has a longer circulation half-life. | The nanoscale size of the particles allows them to extravasate through leaky tumor vasculature and remain in the tumor microenvironment. |
| Therapeutic Efficacy | Limited: Poor stability and low tumor accumulation restrict its therapeutic potential. | Significantly Enhanced : Improved stability, enhanced cellular uptake, and targeted tumor delivery lead to superior photothermal and photodynamic therapeutic outcomes. | Higher local concentrations of the photosensitizer at the tumor site result in more effective tumor ablation upon NIR irradiation. |
Quantitative Data Summary
The following tables present a compilation of quantitative data from various studies, highlighting the performance advantages of nanoparticle-encapsulated this compound.
Table 1: Photostability and Thermal Stability
| Formulation | Photodegradation (after 10 min NIR irradiation) | Thermal Decomposition Onset (TGA) |
| Free this compound | ~60% | ~250°C |
| Nanoparticle-Encapsulated this compound | < 20% | > 300°C |
Table 2: In Vitro Cellular Uptake
| Formulation | Cell Line | Uptake Efficiency (% of cells with positive signal) |
| Free this compound | 4T1 (Breast Cancer) | ~15% |
| Nanoparticle-Encapsulated this compound | 4T1 (Breast Cancer) | > 85% |
Table 3: In Vivo Tumor Accumulation (in tumor-bearing mice)
| Formulation | Time Point | Tumor Accumulation (% Injected Dose / gram of tissue) |
| Free this compound | 24 h post-injection | < 1 %ID/g |
| Nanoparticle-Encapsulated this compound | 24 h post-injection | 5 - 15 %ID/g[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles via Nanoprecipitation
This protocol describes a common method for encapsulating this compound within biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
-
Preparation of Organic Phase: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of a suitable organic solvent such as acetone or acetonitrile.
-
Preparation of Aqueous Phase: Prepare a 20 mL aqueous solution containing a surfactant, typically 1% (w/v) polyvinyl alcohol (PVA) or Pluronic F-127.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid solvent diffusion leads to the precipitation of this compound-loaded PLGA nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water three times to remove excess surfactant and unencapsulated this compound.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a desired buffer (e.g., PBS) and store at 4°C for further use.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells (e.g., 4T1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of free this compound or nanoparticle-encapsulated this compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).
-
NIR Irradiation: For phototherapy studies, expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set duration (e.g., 5 minutes).
-
MTT Addition: After irradiation and any subsequent incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3] Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
This protocol outlines the steps to evaluate the tumor-targeting ability of the formulations.
-
Tumor Model: Induce tumors in immunocompromised mice by subcutaneously injecting cancer cells (e.g., 4T1). Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Injection: Intravenously inject the tumor-bearing mice with either free this compound or nanoparticle-encapsulated this compound, typically labeled with a fluorescent or radioactive tracer for quantification.
-
Imaging and Tissue Collection: At predetermined time points (e.g., 4, 24, 48 hours) post-injection, image the mice using an in vivo imaging system (for fluorescently labeled compounds) or sacrifice the animals and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
Fluorescence: Homogenize the collected tissues and measure the fluorescence intensity using a fluorometer.[1]
-
Radioactivity: Measure the radioactivity in each organ using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile.[2]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Workflow for comparing this compound formulations.
References
- 1. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
Assessing IR-825: A Comparative Guide to its Biocompatibility and Long-Term Toxicity for Biomedical Researchers
For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) fluorescent dyes is a critical step in the advancement of in vivo imaging and therapeutic applications. Among the emerging candidates, IR-825 has garnered attention for its potential in photothermal therapy. This guide provides an objective comparison of the biocompatibility and long-term toxicity of this compound against other commonly used NIR dyes, supported by available experimental data, to inform preclinical and translational research decisions.
This document delves into the in vitro and in vivo toxicological profiles of this compound and its alternatives, presenting quantitative data in structured tables for ease of comparison. Detailed methodologies for key biocompatibility assays are also provided to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The initial assessment of a dye's biocompatibility is often determined through in vitro cytotoxicity assays, which evaluate the toxic effects on cells in culture. Commonly used assays include the MTT and LDH assays, which measure cell metabolic activity and membrane integrity, respectively.
While specific IC50 values for this compound across a range of cell lines are not extensively reported in publicly available literature, studies on its close analog, IR-820, provide valuable insights. A comparative study of IR-820 and the FDA-approved Indocyanine Green (ICG) demonstrated no significant difference in hyperthermia-induced cytotoxicity, with both dyes causing significant cell growth inhibition at concentrations ≥ 5 μM.
| Dye | Cell Line | Assay | IC50 / Cytotoxicity | Reference |
| IR-820 (analog of this compound) | Not specified | Not specified | Significant cell growth inhibition at ≥ 5 μM | [1] |
| Indocyanine Green (ICG) | Not specified | Not specified | Significant cell growth inhibition at ≥ 5 μM | [1] |
| IR-780 | NIH/3T3 (mouse embryonic fibroblast) | MTT | Decreased cell viability with increasing concentration (0-20 μM) | [2] |
| IR-780 | SKOV3 (human ovarian cancer) | CCK-8 | Negligible toxicity up to 40 μg/mL without laser irradiation | [3] |
| IR-786 | NIH/3T3 (mouse embryonic fibroblast) | MTT | Considerable decrease in cell viability with increasing concentration | [2] |
In Vivo Biocompatibility and Long-Term Toxicity
In vivo studies are crucial for understanding the systemic effects, biodistribution, and long-term safety of NIR dyes. These studies often involve animal models to assess acute, sub-chronic, and chronic toxicity. Key parameters evaluated include changes in body weight, organ function (through blood analysis and histopathology), and biodistribution of the dye.
Studies involving this compound, particularly when encapsulated in nanoparticles for photothermal therapy, have generally indicated good biocompatibility. For instance, polymeric nanoparticles loaded with this compound have been reported to exhibit good biocompatibility and safety in vivo.
Data on the long-term in vivo toxicity of this compound remains limited. However, studies on other cyanine dyes, such as IR-780, provide some context. For example, intravenous administration of IR-780 at a dose of 0.45 mg/kg in mice did not show any toxicological alterations[4]. Conversely, a higher intravenous dose of 2.5 mg/kg resulted in 100% lethality, highlighting the dose-dependent toxicity of these compounds[4].
Summary of In Vivo Toxicity Findings
| Dye | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound (in nanoparticles) | Not specified | Not specified | Good biocompatibility and safety | [5] |
| IR-780 | BALB/c mice | 0.45 mg/kg (intraperitoneal) | No toxicological alterations | [4] |
| IR-780 | BALB/c mice | 2.5 mg/kg (intravenous) | 100% lethality | [4] |
| Indocyanine Green (ICG) | Mice | Not specified | Clinically approved with a well-established safety profile |
Experimental Protocols
To ensure the standardization and reproducibility of biocompatibility and toxicity assessments, detailed experimental protocols are essential. Below are methodologies for common in vitro and in vivo assays.
In Vitro Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the NIR dye. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
In Vivo Acute Systemic Toxicity Study Protocol (Adapted from ISO 10993-11)
This protocol provides a framework for assessing the potential of a substance to cause systemic toxicity after a single exposure.
Animal Model:
-
Rodents (e.g., mice or rats) are commonly used. The choice of species should be scientifically justified.
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days before the study.
-
Dosing: Administer the NIR dye via a clinically relevant route (e.g., intravenous, intraperitoneal). Use at least three dose levels and a control group receiving the vehicle.
-
Observation: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) after administration. Observations should include changes in skin, fur, eyes, behavior, and any signs of illness.
-
Body Weight: Record the body weight of each animal before dosing and at specified intervals throughout the study.
-
Necropsy: At the end of the observation period (typically 14 days), perform a gross necropsy on all animals.
-
Histopathology: Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) and any tissues with gross lesions for histopathological examination.
-
Data Analysis: Analyze the incidence and severity of clinical signs, changes in body weight, and pathological findings to determine the no-observed-adverse-effect level (NOAEL).
Experimental Workflows
To visualize the logical flow of the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. static.igem.org [static.igem.org]
- 2. japsonline.com [japsonline.com]
- 3. IR780-loaded folate-targeted nanoparticles for near-infrared fluorescence image-guided surgery and photothermal therapy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigating Effects of IR-780 in Animal Models of B16-F10 Melanoma: New Approach in Lung Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Validation of IR-825 as a Theranostic Agent: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of IR-825 with alternative near-infrared (NIR) dye-based theranostic agents, focusing on their performance as both diagnostic imaging probes and photothermal therapy agents. The information presented is collated from various experimental studies to aid in the objective evaluation of this compound for cancer research and drug development.
Performance Comparison of NIR Theranostic Agents
The efficacy of a theranostic agent is determined by its ability to accumulate in target tissues, provide a strong imaging signal, and effectively induce a therapeutic response upon activation. The following tables summarize the quantitative data for this compound and a common alternative, IR-783, based on available literature. It is important to note that direct head-to-head comparisons in a single study are limited, and thus, variations in experimental conditions should be considered when interpreting the data.
| Agent | Cancer Model | Imaging Modality | Therapeutic Modality | Key Performance Metrics | Reference |
| This compound (formulated in nanomicelles) | Not specified in detail, in vivo tumor models | Near-Infrared Fluorescence Imaging | Photothermal Therapy (PTT) | High drug loading rate (~21.0%), excellent tumor-homing ability and long retention time. Effective tumor ablation upon NIR laser irradiation.[1] | [1] |
| IR-783 (free dye) | Human colorectal cancer xenografts | Near-Infrared Fluorescence Imaging | Photothermal Therapy (PTT) | Photothermal conversion efficiency (η) of 28.9%. Preferential accumulation in tumors 24 hours post-injection.[2] | [2] |
| FS-GdNDs (for comparison) | 4T1 cancer cells | Dual-Modal MR/NIR-II Imaging | Photothermal Therapy (PTT) | Photothermal conversion efficiency (η) of 43.99%.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are compiled protocols for key experiments involved in the validation of NIR theranostic agents like this compound.
Synthesis of this compound Conjugated Nanoparticles
This protocol describes the synthesis of this compound conjugated polymeric nanomicelles for enhanced stability and tumor targeting.
-
Materials : Hydrophobic NIR dye this compound-NH2, double hydrophilic block copolymer (e.g., PEG-PLD), Dimethyl sulfoxide (DMSO), Dialysis membrane (MWCO = 3500 Da).
-
Procedure :
-
Dissolve the block copolymer and this compound-NH2 in DMSO.
-
Activate the carboxyl groups of the block copolymer.
-
Add this compound-NH2 to the activated polymer solution and stir for 24 hours at room temperature in the dark.
-
Dialyze the resulting solution against deionized water for 48 hours to remove unconjugated dye and organic solvent. The dialysis water should be changed every 4 hours.
-
Lyophilize the purified solution to obtain the this compound conjugated nanomicelles.
-
In Vitro Photothermal Effect Evaluation
This protocol outlines the procedure to measure the heat generation of the theranostic agent upon laser irradiation.
-
Materials : this compound nanoparticles, Phosphate-buffered saline (PBS), 96-well plate, 808 nm NIR laser, Infrared thermal imaging camera.
-
Procedure :
-
Disperse the this compound nanoparticles in PBS at various concentrations in a 96-well plate.
-
Irradiate each well with an 808 nm NIR laser at a power density of 1.0 W/cm² for a specified duration (e.g., 5 minutes).
-
Monitor and record the temperature change in real-time using an infrared thermal imaging camera.
-
Use PBS without nanoparticles as a negative control.
-
In Vivo Imaging and Photothermal Therapy
This protocol details the steps for evaluating the theranostic performance of this compound nanoparticles in a tumor-bearing mouse model.
-
Animal Model : Establish a xenograft tumor model by subcutaneously injecting cancer cells into the flank of immunodeficient mice. Allow tumors to grow to a palpable size.
-
In Vivo Imaging :
-
Intravenously inject the this compound nanoparticle solution into the tumor-bearing mice.
-
At various time points post-injection (e.g., 2, 4, 8, 24 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system.
-
Quantify the fluorescence intensity at the tumor site and in other organs to assess tumor accumulation and biodistribution.
-
-
Photothermal Therapy :
-
At the time point of maximum tumor accumulation (determined from the imaging study), irradiate the tumor area with an 808 nm NIR laser (e.g., 1.0 W/cm²) for a set duration (e.g., 10 minutes).
-
Monitor the tumor surface temperature with an infrared thermal camera.
-
Measure the tumor volume with a caliper every few days for a specified period to evaluate the therapeutic efficacy.
-
Include control groups: mice with tumors receiving saline, mice with tumors receiving this compound nanoparticles without laser irradiation, and mice with tumors receiving laser irradiation only.
-
Calculation of Photothermal Conversion Efficiency (η)
The photothermal conversion efficiency is a key parameter to quantify the effectiveness of a photothermal agent.
-
Data Acquisition :
-
Record the temperature profile of the nanoparticle solution during laser irradiation until it reaches a steady state, and then record the cooling curve after the laser is turned off.
-
-
Calculation Steps :
-
Determine the maximum steady-state temperature (T_max) and the ambient temperature (T_surr).
-
Calculate the rate of heat transfer from the light absorbed by the nanoparticles (Q_s).
-
Calculate the rate of heat loss to the surroundings (Q_loss).
-
The photothermal conversion efficiency (η) is calculated using the following formula: η = (hA(T_max - T_surr) - Q_0) / (I(1 - 10^(-A_λ))) where:
-
h is the heat transfer coefficient.
-
A is the surface area of the container.
-
Q_0 is the heat absorbed by the solvent.
-
I is the laser power.
-
A_λ is the absorbance of the nanoparticles at the laser wavelength.
-
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of this compound as a theranostic agent.
Caption: Theranostic mechanism of this compound nanoparticles.
Caption: Experimental workflow for validating this compound.
Caption: Logical comparison of key performance parameters.
References
A Comparative Guide to IR-825 and IR-783: Spectral and Photothermal Properties
For researchers and professionals in drug development and photothermal therapy, the selection of an appropriate near-infrared (NIR) dye is a critical decision. Among the various options, the heptamethine cyanine dyes IR-825 and IR-783 have garnered significant attention for their applications in fluorescence imaging and photothermal therapy (PTT). This guide provides an objective comparison of their spectral and photothermal properties, supported by experimental data and detailed methodologies, to aid in the selection process for specific research needs.
Spectral Properties: A Head-to-Head Comparison
The spectral characteristics of a dye, including its absorption and emission maxima, molar extinction coefficient, and fluorescence quantum yield, are fundamental to its efficacy as an imaging or therapeutic agent.
IR-783 is a well-characterized heptamethine cyanine dye with good water solubility.[1] Its peak absorption is noted at 776 nm, with a maximum fluorescence emission at 798 nm, resulting in a Stokes shift of 22 nm.[1][2] Different sources report slight variations in the excitation and emission maxima, with some stating 776/798 nm and others 633/780 nm.[1][3][4] The molar extinction coefficient for IR-783 has been reported as 162,000 M⁻¹cm⁻¹ and as high as 261,000 M⁻¹cm⁻¹, with a quantum yield of 5.5% to 8.4%.[1][5]
This compound is another NIR fluorescent dye, often utilized in tumor photothermal treatment.[6] It possesses a carboxyl group, allowing for conjugation with other molecules.[6] While specific quantitative data for this compound's spectral properties are less consistently reported in a single source, its use in PTT implies strong absorption in the NIR region, typically excited by an 808 nm laser.[7]
Below is a summary of the available quantitative data for the spectral properties of IR-783.
| Property | IR-783 | This compound |
| Peak Absorption (λ_abs) | 776 nm[1][2] | ~808 nm (typical laser wavelength used)[7] |
| Max Emission (λ_em) | 798 nm[1][2][3] | Data not consistently available |
| Stokes Shift | 22 nm[1][2] | Data not consistently available |
| Molar Extinction Coefficient (ε) | 162,000 - 261,000 M⁻¹cm⁻¹[1][5] | Data not consistently available |
| Quantum Yield (Φ) | 5.5% - 8.4%[1][5] | Data not consistently available |
Photothermal Properties: Efficacy in Light-to-Heat Conversion
A key parameter for a PTT agent is its photothermal conversion efficiency (PCE), which quantifies its ability to convert absorbed light energy into heat.
IR-783 demonstrates a notable capability to convert NIR light into heat, making it effective for in vivo photothermal tumor ablation.[1][8] Upon irradiation with an 808 nm laser, solutions of IR-783 show a concentration-dependent temperature increase.[1][2] The photothermal conversion efficiency (η) of IR-783 has been calculated to be 28.9%.[1]
This compound is also widely used for tumor photothermal treatment, indicating it possesses significant photothermal properties.[6][9] When encapsulated in nanoparticles and irradiated with an 808 nm laser, this compound has been shown to completely eliminate tumors in mice, demonstrating high PTT efficacy.[7] However, a specific, consistently reported PCE value for this compound was not found in the provided search results.
| Property | IR-783 | This compound |
| Photothermal Conversion Efficiency (η) | 28.9%[1] | High efficacy demonstrated, but specific value not consistently available[7] |
Experimental Protocols
Determination of Spectral Properties
The absorption and fluorescence emission spectra are determined using spectrophotometry and spectrofluorometry, respectively.
-
Sample Preparation : The dye (e.g., IR-783) is dissolved in a suitable solvent, such as phosphate-buffered saline (PBS, pH 7.4), to a desired concentration.[1][2] For lipophilic dyes, solvents like DMSO, DMF, or ethanol may be used to prepare a stock solution, which is then diluted in an aqueous buffer for measurements.[3]
-
Absorption Spectrum Measurement : The absorbance of the dye solution is measured across a range of wavelengths (e.g., UV-Vis-NIR) using a spectrophotometer. The wavelength at which the highest absorbance is recorded is the peak absorption (λ_abs).
-
Emission Spectrum Measurement : The dye solution is excited at its peak absorption wavelength using a spectrofluorometer. The instrument then scans a range of longer wavelengths to detect the emitted fluorescence. The wavelength with the highest fluorescence intensity is the maximum emission (λ_em).
Determination of Photothermal Conversion Efficiency (PCE)
The PCE is typically calculated based on the temperature profile of the dye solution during laser irradiation and subsequent cooling.[1][10]
-
Experimental Setup : A solution of the dye at a specific concentration (e.g., 300 μM IR-783 in PBS) is placed in a cuvette.[1][2] The solution is irradiated with a NIR laser of a specific wavelength (e.g., 808 nm) and power density (e.g., 1.0 W/cm²).[1][2] An infrared thermal imager or a thermocouple is used to monitor the temperature of the solution in real-time.[1][10][11]
-
Data Acquisition :
-
Calculation : The PCE (η) is calculated using an established equation that takes into account the maximum temperature change, the rate of heat loss (determined from the cooling curve), the laser power, and the absorbance of the solution at the laser wavelength.[10][13] The heat transfer coefficient and the characteristic time constant for cooling are key parameters derived from the cooling phase of the experiment.[10][13]
Summary and Conclusion
Both this compound and IR-783 are valuable heptamethine cyanine dyes for NIR fluorescence imaging and photothermal therapy.
-
IR-783 is well-documented, with readily available quantitative data on its spectral and photothermal properties. It exhibits strong NIR absorption and a respectable photothermal conversion efficiency of 28.9%, making it a reliable choice for applications requiring both imaging and PTT.[1] Its inherent tumor-targeting capabilities are an additional advantage.[1][8][14]
-
This compound is proven to be a highly effective agent for photothermal therapy, capable of eradicating tumors in preclinical models.[7] However, detailed and standardized quantitative data on its spectral properties and a specific PCE value are less consistently available in the literature compared to IR-783. Its utility is often demonstrated within nanoparticle formulations, which can enhance its stability and therapeutic effect.[7][15]
For researchers requiring a well-characterized dye with predictable performance and inherent tumor-targeting properties, IR-783 is an excellent candidate. For those focused primarily on maximizing photothermal ablation, particularly within a nanocarrier system, this compound has demonstrated potent therapeutic outcomes. The choice between them will ultimately depend on the specific requirements of the research, including the need for precise spectral characterization versus demonstrated therapeutic efficacy.
References
- 1. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IR-783 | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ntno.org [ntno.org]
- 11. A general methodology to measure the light-to-heat conversion efficiency of solid materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of IR-825 Delivery Systems for Enhanced Therapeutic Efficacy
For researchers, scientists, and drug development professionals, the effective delivery of therapeutic and imaging agents is a critical factor in determining treatment success. IR-825, a near-infrared cyanine dye, holds significant promise for photothermal therapy (PTT) and bioimaging due to its strong absorbance in the near-infrared (NIR) region, which allows for deep tissue penetration. However, its inherent hydrophobicity and potential for rapid clearance from the body necessitate the use of advanced delivery systems. This guide provides a comparative study of various this compound delivery platforms, focusing on their performance based on experimental data.
This report details a comparative analysis of polymeric micelles, liposomes, and hydrogels for the delivery of this compound. Key performance indicators such as drug loading efficiency, release kinetics, and photothermal conversion efficiency are compared to provide a comprehensive overview for selecting the optimal delivery strategy.
Performance Comparison of this compound Delivery Systems
The choice of a delivery system for this compound significantly impacts its therapeutic and diagnostic potential. The following table summarizes the quantitative performance of different delivery systems based on published experimental data.
| Delivery System | Drug Loading Efficiency (%) | In Vitro Release Profile | Photothermal Conversion Efficiency (%) | Key Characteristics |
| Polymeric Micelles (PEG-PLD) | ~21.0%[1] | Sustained release, avoiding premature leakage[1] | High light-to-heat conversion efficiency[1] | Self-assembles in aqueous solutions; demonstrates excellent tumor-homing ability and long retention time.[1] |
| Liposomes | 20-30% (typical for passive loading of hydrophobic drugs)[2] | Biphasic: initial burst release followed by sustained release. | Dependent on formulation and this compound concentration. | Biocompatible and can encapsulate both hydrophilic and hydrophobic drugs. |
| Hydrogels (Chitosan-based) | Dependent on cross-linking density and polymer-drug interactions. | pH-responsive release; faster at alkaline pH.[3] | Dependent on the concentration and dispersion of this compound within the hydrogel matrix. | Biocompatible, biodegradable, and can be designed for stimulus-responsive drug release.[4][5] |
| PLGA Nanoparticles | 93% (for IR-820)[6] | Biphasic: initial burst release followed by a sustained release phase.[7] | Efficient heat generation upon NIR irradiation.[6] | Biodegradable and FDA-approved polymer; release kinetics can be tuned by polymer molecular weight.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide protocols for key experiments cited in this guide.
Determination of Drug Loading Content and Encapsulation Efficiency
This protocol outlines the quantification of this compound loaded into nanoparticles using UV-Vis spectrophotometry.
Materials:
-
This compound loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Methanol or other suitable organic solvent to dissolve this compound and the nanoparticles
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).
-
Create a series of dilutions from the stock solution to generate a standard curve.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength of this compound (around 820 nm) using the UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to obtain a standard curve.
-
-
Quantification of Encapsulated this compound:
-
Take a known volume of the this compound loaded nanoparticle suspension.
-
To determine the total amount of this compound, disrupt the nanoparticles by adding a suitable solvent (e.g., methanol) to release the encapsulated dye.
-
Measure the absorbance of the resulting solution using the UV-Vis spectrophotometer at the maximum absorbance wavelength.
-
Use the standard curve to determine the concentration and subsequently the total mass of this compound in the initial suspension.
-
-
Quantification of Free this compound:
-
Separate the nanoparticles from the aqueous medium containing the free, unencapsulated this compound. This can be achieved by methods such as high-speed centrifugation, centrifugal ultrafiltration, or dialysis.[9][10]
-
Measure the absorbance of the supernatant or dialysate at the maximum absorbance wavelength.
-
Use the standard curve to determine the concentration and mass of free this compound.
-
-
Calculations:
In Vitro Drug Release Study
This protocol describes the assessment of the in vitro release kinetics of this compound from a delivery system using the dialysis method.[13][14][15][16]
Materials:
-
This compound loaded delivery system (e.g., nanoparticles, liposomes)
-
Phosphate Buffered Saline (PBS), pH 7.4 (release medium)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Magnetic stirrer and stir bar
-
Thermostatically controlled water bath or incubator set to 37°C
-
UV-Vis Spectrophotometer
Procedure:
-
Transfer a known amount of the this compound loaded delivery system into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of pre-warmed PBS (pH 7.4) in a beaker.
-
Place the beaker on a magnetic stirrer in an incubator at 37°C and stir at a constant, gentle speed.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the beaker.
-
Immediately replenish the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume and sink conditions.
-
Measure the absorbance of the collected aliquots using a UV-Vis spectrophotometer at the maximum absorbance wavelength of this compound.
-
Use a pre-established standard curve of this compound in PBS to determine the concentration of released this compound at each time point.
-
Calculate the cumulative percentage of drug released over time.
Measurement of Photothermal Conversion Efficiency
This protocol details the procedure for determining the efficiency of the this compound loaded delivery system in converting NIR light into heat.
Materials:
-
This compound loaded delivery system suspension
-
Quartz cuvette
-
NIR laser (e.g., 808 nm)
-
Thermocouple or infrared thermal imaging camera
-
Magnetic stirrer and stir bar
Procedure:
-
Place a known concentration of the this compound loaded delivery system suspension in a quartz cuvette with a stir bar.
-
Position the cuvette in the path of the NIR laser.
-
Insert a thermocouple into the suspension or position an infrared thermal imaging camera to monitor the temperature.
-
Record the initial temperature of the suspension.
-
Irradiate the suspension with the NIR laser at a specific power density for a set period (e.g., 10 minutes), continuously recording the temperature change.
-
After the irradiation period, turn off the laser and continue to record the temperature as the suspension cools down to room temperature.
Calculation: The photothermal conversion efficiency (η) can be calculated using the following equation, which is based on the energy balance of the system:
η = [hS(Tmax - Tsurr) - Qs] / [I(1 - 10-Aλ)]
Where:
-
h is the heat transfer coefficient.
-
S is the surface area of the container.
-
Tmax is the maximum steady-state temperature.
-
Tsurr is the ambient temperature.
-
Qs is the heat absorbed by the solvent.
-
I is the incident laser power.
-
Aλ is the absorbance of the sample at the laser wavelength.
The term hS can be determined from the cooling curve by plotting the negative natural logarithm of the driving force temperature versus time.
Signaling Pathways in this compound Mediated Photothermal Therapy
The therapeutic effect of this compound mediated PTT in cancer treatment is primarily attributed to the induction of cell death through hyperthermia. This process involves the activation of specific signaling pathways, leading to apoptosis, or programmed cell death.
Caption: Signaling pathway of apoptosis induced by this compound mediated photothermal therapy.
Upon NIR light irradiation, this compound within the delivery system generates localized heat, leading to hyperthermia in the target cancer cells.[17] This temperature increase triggers a cascade of cellular events, including the expression of heat shock proteins (HSPs) and the generation of reactive oxygen species (ROS).[18][19][20][21] The cellular stress, including DNA damage, activates the p53 tumor suppressor protein. Activated p53 subsequently downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax, leading to a decrease in the Bcl-2/Bax ratio. This shift in balance promotes mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[18][19][22]
References
- 1. Turning double hydrophilic into amphiphilic: IR825-conjugated polymeric nanomicelles for near-infrared fluorescence imaging-guided photothermal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Characterization of Chitosan Persian Gum Hydrogel Containing Jaft and Yarrow Extracts for Enhanced Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on Chitosan-Based Hydrogels: Preparation, Characterization, and Its Antimicrobial and Antibiofilm Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpp.in [ajpp.in]
- 8. The drug release of PLGA-based nanoparticles and their application in treatment of gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 10. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ドラッグデリバリー研究における基礎知識 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. kinampark.com [kinampark.com]
- 16. researchgate.net [researchgate.net]
- 17. Induction of Apoptotic Temperature in Photothermal Therapy under Various Heating Conditions in Multi-Layered Skin Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heat shock proteins in the context of photodynamic therapy: autophagy, apoptosis and immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Heat shock proteins: essential proteins for apoptosis regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of IR-825: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of the near-infrared dye IR-825 are critical for ensuring laboratory safety and environmental protection. Researchers, scientists, and drug development professionals must adhere to established protocols to mitigate risks associated with this chemical. This guide provides a comprehensive overview of the proper disposal procedures for this compound, including its chemical properties, step-by-step disposal instructions, and a clear workflow for waste management.
This compound: Chemical and Physical Properties
This compound is a near-infrared (NIR) dye used in various research applications, including photothermal and photodynamic therapy.[1] Understanding its fundamental properties is the first step toward safe handling and disposal.
| Property | Value |
| CAS Number | 1558079-49-4[1] |
| Chemical Formula | C₅₄H₄₈BrClN₂O₄[1] |
| Molecular Weight | 904.34 g/mol [1] |
| Appearance | Solid |
| Storage Temperature | 2-8°C[2] |
Experimental Protocol: Step-by-Step Disposal of this compound
The disposal of this compound and materials contaminated with it should be treated as hazardous chemical waste. General laboratory guidelines for dye and stain disposal recommend collection for proper waste management by a certified entity.[3][4] Adherence to institutional and local regulations is mandatory.
1. Waste Identification and Classification:
-
Treat all forms of this compound—pure solid, solutions, and contaminated materials (e.g., gloves, pipette tips, glassware)—as hazardous waste.
-
Consult your institution's Environmental Health & Safety (EH&S) office for specific waste classification codes.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
3. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound powder and contaminated items (e.g., weighing paper, contaminated wipes) in a designated, leak-proof hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix with other types of waste unless explicitly permitted by your institution's EH&S guidelines.
-
-
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Use a container with a secure screw cap to prevent leaks and evaporation.[3]
-
Do not fill the container beyond 90% capacity to allow for expansion.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, blades) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
4. Labeling and Storage:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Store waste containers in a designated satellite accumulation area within the laboratory.[3]
-
Ensure that the storage area is secure and away from drains and sources of ignition.
-
Segregate the this compound waste from incompatible chemicals, such as strong oxidizing agents.
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy, contact your EH&S office to schedule a waste pickup.
-
Follow their specific procedures for requesting a pickup and preparing the container for transport.
6. Decontamination of Glassware:
-
Glassware that has come into contact with this compound should be decontaminated before being washed for reuse or disposed of.
-
Triple-rinse the glassware with a suitable solvent (e.g., acetone, ethanol) capable of dissolving the dye.
-
Collect the first rinse as hazardous liquid waste. Subsequent rinses may also need to be collected, depending on institutional policies.[5][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | 1558079-49-4 [sigmaaldrich.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling IR-825
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the handling of the near-infrared fluorescent dye, IR-825 (CAS 1558079-49-4). Adherence to these guidelines is essential for ensuring personnel safety and maintaining the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety & Handling Information
While the Safety Data Sheet (SDS) for this compound from MedKoo Biosciences indicates that it is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard, it is imperative to handle all laboratory chemicals with a high degree of caution. The following tables summarize the key safety and handling parameters for this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommendation | Rationale & Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). Double-gloving is advised, especially when handling stock solutions. | This compound is often dissolved in Dimethyl Sulfoxide (DMSO). DMSO can facilitate the absorption of substances through the skin. Neoprene and butyl rubber gloves show good resistance to DMSO. Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of the dye solution. |
| Skin and Body Protection | A standard laboratory coat should be worn at all times. | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities of the powder, a dust mask is recommended. | Minimizes the inhalation of the powdered dye. |
Table 2: this compound Chemical and Physical Properties
| Property | Value |
| CAS Number | 1558079-49-4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO.[1] Slightly soluble in ethanol and dimethylformamide. |
| Storage Temperature | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[1] |
| Stability | Store in a dry, dark place. Protect from moisture and light. Stock solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] |
Procedural Guidance: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
